(R)-PHA533533
Beschreibung
Eigenschaften
Molekularformel |
C15H10O5 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c16-10-7-12(18)11(17)5-8(10)6-14-15(19)9-3-1-2-4-13(9)20-14/h1-7,16-18H/b14-6- |
InChI-Schlüssel |
VVYKSKJYFAOSBP-NSIKDUERSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3O)O)O)/O2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3O)O)O)O2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (R)-PHA533533: The Inactive Enantiomer in UBE3A Unsilencing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and known properties of (R)-PHA533533. While its enantiomer, (S)-PHA533533, has been identified as a potent small molecule for unsilencing the paternal UBE3A gene—a promising therapeutic strategy for Angelman syndrome—this compound serves as the crucial inactive control in these studies. This document consolidates available data on its chemical identity, physicochemical properties, and its role in elucidating the stereospecific mechanism of UBE3A reactivation. Detailed experimental contexts and relevant signaling pathways are also presented to support further research and development in this area.
Chemical Structure and Properties
This compound, systematically named (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, is a chiral molecule. Its chemical structure is characterized by a central propanamide core linking a phenyl-pyrrolidinone moiety and a cyclopropyl-pyrazole group. The stereochemistry at the chiral center of the propanamide is in the (R) configuration.
Chemical Structure
IUPAC Name: (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide[1]
Canonical SMILES: C--INVALID-LINK--C(=O)NC3=NNC(=C3)C4CC4[1]
InChI Key: UAOIPNOTWOYAMU-GFCCVEGCSA-N[1]
Physicochemical Properties
Limited specific experimental data for the physicochemical properties of this compound is publicly available. The table below summarizes the known and predicted properties for both (R)- and (S)-enantiomers for comparative purposes. The data for the (S)-enantiomer is more extensive due to its biological activity.
| Property | This compound | (S)-PHA533533 | Reference |
| Molecular Formula | C₁₉H₂₂N₄O₂ | C₁₉H₂₂N₄O₂ | [1] |
| Molecular Weight | 338.41 g/mol | 338.41 g/mol | [1] |
| CAS Number | 437982-90-6 | 437982-89-3 | [1] |
| XLogP3 | 1.9 | Not Specified | [1] |
| Hydrogen Bond Donor Count | 2 | Not Specified | [1] |
| Hydrogen Bond Acceptor Count | 4 | Not Specified | [1] |
| Solubility | Not Specified | ≥ 2.5 mg/mL in various formulations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [2] |
| Storage | Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 6 Months. | Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 1 Month (protect from light). | [2] |
Biological Inactivity and Role as a Control
This compound has been demonstrated to be the inactive enantiomer in the context of unsilencing the paternal Ube3a gene. In studies investigating potential treatments for Angelman syndrome, the (S)-enantiomer, (S)-PHA533533, effectively increases paternal UBE3A protein levels, while the (R)-enantiomer shows no such activity at similar concentrations.[3][4] This stereospecificity is crucial as it suggests a specific biological target and mechanism of action for the (S)-enantiomer. This compound is therefore an essential tool for researchers as a negative control to ensure that the observed effects of the (S)-enantiomer are not due to off-target or non-specific interactions.
Mechanism of Action of the Active Enantiomer, (S)-PHA533533
The therapeutic potential of (S)-PHA533533 for Angelman syndrome lies in its ability to reactivate the paternally inherited UBE3A allele, which is normally silenced in neurons.[5][6] This silencing is mediated by a long non-coding RNA known as the UBE3A antisense transcript (Ube3a-ATS).[5][6]
(S)-PHA533533 acts by downregulating the Ube3a-ATS.[5][7] The reduction in Ube3a-ATS levels relieves the transcriptional interference on the paternal Ube3a gene, allowing for its expression and the subsequent production of UBE3A protein.[5][7] Importantly, this mechanism has been shown to be independent of the previously hypothesized targets for this chemical scaffold, namely cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 5 (CDK5), and topoisomerase 1 (TOP1).[7][8]
Signaling Pathway Diagram
Caption: Mechanism of UBE3A unsilencing by (S)-PHA533533.
Experimental Protocols & Workflows
In Vitro UBE3A Unsilencing Assay in Primary Neurons
This experiment is designed to assess the ability of compounds to reactivate the paternal Ube3a gene in a cellular model of Angelman syndrome.
Methodology Overview:
-
Primary Neuron Culture: Cortical neurons are isolated from embryonic mice that carry a Ube3a-YFP reporter on the paternal allele. These neurons are then cultured in vitro.
-
Compound Treatment: The cultured neurons are treated with various compounds, including (S)-PHA533533 as the test article, this compound as the negative control, and a vehicle control (e.g., DMSO). A positive control, such as topotecan, may also be included. Typical treatment concentrations are around 1 µM for 72 hours.[3][4]
-
Analysis of Ube3a-YFP Expression: The expression of the Ube3a-YFP reporter is quantified. This can be done through immunofluorescence microscopy to visualize YFP-positive neurons or through quantitative methods like high-content imaging to measure fluorescence intensity.[3]
-
Cytotoxicity Assessment: Concurrent assays are performed to measure the viability of the neurons after compound treatment to ensure that the observed effects are not due to toxicity.[4]
Caption: Workflow for in vitro UBE3A unsilencing assay.
Gene and Protein Expression Analysis
To confirm the mechanism of action, the levels of Ube3a-ATS, Ube3a mRNA, and UBE3A protein are measured following treatment.
Methodology Overview:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the treated primary neurons. qRT-PCR is then performed to quantify the relative expression levels of Ube3a-ATS and Ube3a mRNA. A housekeeping gene is used for normalization.
-
Western Blotting: Protein lysates are collected from the treated neurons. Western blotting is performed using an antibody specific to UBE3A to determine the protein levels. A loading control (e.g., β-actin) is used for normalization.
Caption: Workflow for gene and protein expression analysis.
Conclusion
This compound is a critical chemical tool in the research and development of potential therapeutics for Angelman syndrome. Its established biological inactivity, in stark contrast to its (S)-enantiomer, underscores the high degree of stereospecificity required for the unsilencing of the paternal UBE3A gene. As such, this compound is indispensable as a negative control in experimental assays designed to validate the efficacy and mechanism of action of UBE3A unsilencers. Further elucidation of the precise molecular interactions of the active (S)-enantiomer will be greatly aided by the continued use of this compound in comparative studies. While detailed physicochemical and synthesis data for the (R)-enantiomer remain limited, its role in advancing our understanding of Angelman syndrome therapeutics is undeniable.
References
- 1. Buy (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | 437982-90-6 [smolecule.com]
- 2. UBE3A expression during early postnatal brain development is required for proper dorsomedial striatal maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ube3a-ATS is an atypical RNA polymerase II transcript that represses the paternal expression of Ube3a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of human UBE3A isoform 3 is highly sensitive to amino acid substitutions at p.Met21 position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
Unraveling the Dual Mechanisms of PHA533533 Enantiomers in Neuronal Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound PHA533533 has recently emerged as a molecule of significant interest in neuroscience and drug development. However, its mechanism of action in neurons is complex and critically dependent on its stereochemistry. This technical guide provides a comprehensive overview of the distinct mechanisms of action of the (R)- and (S)-enantiomers of PHA533533. While the (R)-enantiomer is understood to function as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), recent groundbreaking research has identified a novel and distinct mechanism for the (S)-enantiomer related to the regulation of UBE3A gene expression, with profound implications for neurodevelopmental disorders such as Angelman syndrome.
This guide will delineate these two pathways, presenting available quantitative data, detailed experimental protocols for key assays, and signaling pathway diagrams to facilitate a deeper understanding for research and development professionals.
Part 1: (R)-PHA533533 as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions associated with cognition and memory, is a key therapeutic target for various neurological and psychiatric disorders. Positive allosteric modulators of the α7 nAChR are compounds that bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to an agonist.
Mechanism of Action: α7 nAChR Positive Allosteric Modulation
Positive allosteric modulators of the α7 nAChR enhance the function of the receptor in the presence of an agonist like acetylcholine. This enhancement can manifest as an increase in the peak current amplitude, a prolongation of the channel open time, and a slowing of desensitization. These effects ultimately lead to an increased influx of cations, primarily Ca2+, into the neuron. This modulation of Ca2+ signaling can, in turn, influence a variety of downstream cellular processes, including neurotransmitter release and gene expression, which are crucial for synaptic plasticity and cognitive function.
Experimental Protocols for Assessing α7 nAChR PAM Activity
This technique is a gold standard for characterizing the activity of ion channel modulators.
-
Objective: To measure the potentiation of acetylcholine-evoked currents by this compound at α7 nAChRs.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR subunit. Oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and perfused with a standard saline solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The holding potential is typically set to -60 mV.
-
Agonist Application: A sub-maximal concentration of acetylcholine (e.g., EC20) is applied to elicit a baseline current response.
-
PAM Application: The oocyte is pre-incubated with varying concentrations of this compound for a defined period, followed by co-application with the same EC20 concentration of acetylcholine.
-
Data Analysis: The peak amplitude and decay kinetics of the acetylcholine-evoked currents in the absence and presence of this compound are measured. The potentiation is calculated as the percentage increase in the peak current amplitude. EC50 and Emax values for potentiation can be determined from concentration-response curves.
-
Part 2: (S)-PHA533533 - A Novel Mechanism of Paternal UBE3A Unsilencing
Recent research has unveiled a novel mechanism of action for the (S)-enantiomer of PHA533533, which is distinct from its role as a CDK2/5 inhibitor.[1] In neurons, the paternal copy of the UBE3A gene is typically silenced by a long non-coding antisense transcript (Ube3a-ATS). In Angelman syndrome, the maternal copy of UBE3A is lost or mutated, leading to a deficiency of the UBE3A protein. (S)-PHA533533 has been shown to downregulate Ube3a-ATS, thereby unsilencing the paternal UBE3A allele and restoring UBE3A protein levels.[2]
Mechanism of Action: Downregulation of Ube3a-ATS and Paternal UBE3A Reactivation
(S)-PHA533533 acts to reduce the levels of the Ube3a-ATS transcript. The precise molecular target through which it mediates this effect is still under investigation, but it has been shown to be independent of its known targets CDK2 and CDK5.[1] The reduction in Ube3a-ATS relieves the transcriptional silencing of the paternal UBE3A gene, allowing for the production of UBE3A mRNA and subsequently the UBE3A protein from the previously dormant paternal allele. This restoration of UBE3A protein in neurons holds significant therapeutic potential for Angelman syndrome.[2]
Quantitative Data for (S)-PHA533533
The following tables summarize the in vitro pharmacological profile of (S)-PHA533533 in unsilencing paternal UBE3A.
| Compound | Cell Type | Parameter | Value | Reference |
| (S)-PHA533533 | Mouse Primary Neurons | EC₅₀ (UBE3A Unsilencing) | 0.54 µM | [3] |
| Eₘₐₓ (UBE3A Unsilencing) | 80% | [3] | ||
| CC₅₀ (Cytotoxicity) | >10 µM | [3] | ||
| (S)-PHA533533 | Human AS iPSC-derived Neurons | IC₅₀ (UBE3A-ATS Reduction) | 0.42 µM | [1] |
| EC₅₀ (UBE3A Unsilencing) | 0.59 µM | [1] | ||
| CC₅₀ (Cytotoxicity) | 4.9 µM | [1] |
Experimental Protocols for Assessing UBE3A Unsilencing
-
Objective: To quantify the change in Ube3a-ATS and UBE3A mRNA levels in neurons following treatment with (S)-PHA533533.
-
Methodology:
-
Cell Culture and Treatment: Primary cortical neurons from Angelman syndrome model mice (e.g., Ube3am-/p+) are cultured. Neurons are treated with (S)-PHA533533 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
RNA Extraction: Total RNA is extracted from the cultured neurons using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and random primers.
-
qPCR: The relative abundance of Ube3a-ATS and UBE3A transcripts is quantified using SYBR Green or TaqMan-based qPCR. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: The fold change in gene expression in treated samples relative to control samples is calculated using the ΔΔCt method.
-
-
Objective: To determine the levels of UBE3A protein in neurons after treatment with (S)-PHA533533.
-
Methodology:
-
Cell Lysis: Following treatment, cultured neurons are lysed in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for UBE3A, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: The intensity of the UBE3A band is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
The pharmacology of PHA533533 in neurons is a compelling example of stereospecificity, with the (R)- and (S)-enantiomers exhibiting distinct mechanisms of action. While this compound is posited to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, a therapeutic strategy with potential for cognitive enhancement, the recent discovery of (S)-PHA533533's ability to unsilence the paternal UBE3A gene opens a novel and promising avenue for the treatment of Angelman syndrome. This guide provides a foundational understanding of these dual mechanisms, offering researchers and drug developers the necessary technical details to inform their future investigations into this fascinating class of molecules. Further research is warranted to fully elucidate the molecular targets and downstream pathways of both enantiomers to harness their full therapeutic potential.
References
(R)-PHA533533: A Technical Overview of its Discovery and Synthesis
(R)-PHA533533 is a chiral small molecule that has been investigated for its role as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological characterization, with a focus on its core scientific attributes for researchers, scientists, and drug development professionals.
Initially explored for its potential in oncology, the racemic mixture of PHA533533 was identified as an inhibitor of CDK2, a key regulator of the cell cycle.[1] Subsequent research into its enantiomers revealed distinct biological activities, with the (S)-enantiomer recently gaining attention for its ability to unsilence the paternal UBE3A gene, a potential therapeutic strategy for Angelman syndrome.[2] In this context, this compound was characterized as the inactive enantiomer.[3]
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide[4] |
| CAS Number | 437982-90-6[4] |
| Molecular Formula | C₁₉H₂₂N₄O₂[4] |
| Molecular Weight | 338.4 g/mol [4] |
| Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4[4] |
| Isomeric SMILES | C--INVALID-LINK--C(=O)NC3=NNC(=C3)C4CC4[4] |
Synthesis
While a detailed, step-by-step stereoselective synthesis for this compound is not publicly available in the reviewed literature, the general synthesis of pyrazole-based CDK2 inhibitors has been described.[5][6] A patent for PHA533533 indicates that the synthesis has been previously described, suggesting it can be found in related chemical literature or the patent's supporting documents.[7] The synthesis of related N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide derivatives has also been documented.[8] For enantiomer-specific synthesis, methods such as chiral separation of the racemic mixture using chiral high-performance liquid chromatography (HPLC) or stereoselective synthesis routes are commonly employed.[9][10][11]
Biological Activity
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Role in Ube3a Unsilencing
In the context of Angelman syndrome research, this compound was found to be inactive in unsilencing the paternal UBE3A gene, in contrast to its (S)-enantiomer.[3] The following table summarizes the pharmacological data for both enantiomers in a paternal Ube3a-YFP unsilencing assay.
| Compound | CC50 (μM) | EC50 (μM) | EMAX (%) |
| This compound | >10 | N/A | <10 |
| (S)-PHA533533 | >10 | 0.47 | 85 |
Data from in vitro studies on mouse primary neurons.[2]
Signaling Pathways
CDK2 Inhibition Pathway
As a CDK2 inhibitor, PHA533533 is expected to interfere with the cell cycle regulation pathway. The diagram below illustrates the general mechanism of CDK2 in cell cycle progression.
Figure 1. Simplified CDK2 signaling pathway in cell cycle progression.
Ube3a Antisense Transcript Regulation Pathway
The (S)-enantiomer of PHA533533 has been shown to unsilence the paternal UBE3A gene by downregulating the Ube3a antisense transcript (Ube3a-ATS). The following diagram illustrates this proposed mechanism.
Figure 2. Proposed mechanism of paternal Ube3a unsilencing by (S)-PHA533533.
Experimental Protocols
CDK2 Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK2.
Workflow:
Figure 3. General workflow for a CDK2 kinase inhibition assay.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase assay buffer
-
ATP
-
CDK substrate (e.g., Histone H1 or a peptide substrate)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the CDK2/Cyclin A enzyme, the substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16][17]
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
Workflow:
Figure 4. Workflow for a cell viability (MTT) assay.
Materials:
-
Mammalian cell line
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.[5][6][18][19]
Quantitative Real-Time PCR (qRT-PCR) for Ube3a-ATS
This protocol is used to quantify the expression level of the Ube3a antisense transcript.
Workflow:
References
- 1. PHA-533533 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide | 437982-90-6 [smolecule.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. WO2021011802A1 - Methods and compositions for unsilencing imprinted genes - Google Patents [patents.google.com]
- 8. N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide | C13H13N3O | CID 449088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. mcgill.ca [mcgill.ca]
- 12. mdpi.com [mdpi.com]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. broadpharm.com [broadpharm.com]
(R)-PHA533533 as a Negative Control for UBE3A Unsilencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelman syndrome (AS) is a severe neurodevelopmental disorder characterized by the loss of function of the maternally inherited UBE3A gene.[1] In neurons, the paternal copy of UBE3A is silenced by a long non-coding antisense transcript (UBE3A-ATS).[1][2] A promising therapeutic strategy for AS is to "unsilence" the paternal UBE3A allele to restore UBE3A protein levels. Small molecules that can achieve this unsilencing are of significant interest. (S)-PHA533533 has been identified as a potent small molecule that unsilences paternal UBE3A by downregulating UBE3A-ATS.[1][3] Crucially, this activity is stereospecific, with the (R)-enantiomer, (R)-PHA533533, demonstrating a significant loss of activity and therefore serving as an ideal negative control in experimental settings.[1] This technical guide provides an in-depth overview of the use of this compound as a negative control, including quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data comparing the activity of (S)-PHA533533 and its inactive enantiomer, this compound, in UBE3A unsilencing assays.
| Compound | Target | Assay System | Efficacy (Emax) | Potency (EC50) | Cytotoxicity (CC50) | Reference |
| (S)-PHA533533 | Paternal UBE3A Unsilencing | Mouse Primary Neurons | 80% | 0.54 µM | >10 µM | [4] |
| This compound | Paternal UBE3A Unsilencing | Mouse Primary Neurons | Not Active | Not Determined | >10 µM | [1] |
| (S)-PHA533533 | Paternal UBE3A Unsilencing | Human AS Patient-derived Neurons | Not Determined | 0.59 µM | Not Determined | [4] |
| (S)-PHA533533 | UBE3A-ATS Downregulation | Human AS Patient-derived Neurons | Not Determined | IC50 = 0.42 µM | Not Determined | [4] |
Signaling Pathways and Experimental Workflows
UBE3A Silencing and Unsilencing Mechanism
The paternal allele of UBE3A is silenced in neurons through a process of transcriptional interference mediated by the UBE3A antisense transcript (UBE3A-ATS).[2] The active compound, (S)-PHA533533, downregulates UBE3A-ATS, thereby relieving this transcriptional interference and allowing for the expression of the paternal UBE3A protein.
Caption: Mechanism of UBE3A silencing by UBE3A-ATS and its reversal by (S)-PHA533533.
Experimental Workflow for UBE3A Unsilencing Assay
A typical workflow to assess the activity of compounds on UBE3A unsilencing involves treating primary neurons derived from Angelman syndrome model mice with the test compounds and then measuring the expression of UBE3A.
Caption: General experimental workflow for testing UBE3A unsilencing compounds.
Experimental Protocols
Primary Neuron Culture
-
Source: Cerebral cortices from E15.5 embryos of Angelman syndrome model mice (e.g., Ube3am-/p+).[5]
-
Dissociation: Dissect cortices in Leibovitz's L-15 Medium and rinse with HBSS.[5]
-
Plating: Plate dissociated neurons on poly-D-lysine coated plates or coverslips.
-
Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Maintenance: Maintain cultures at 37°C in a humidified incubator with 5% CO2. Replace half of the medium every 3-4 days.
Compound Treatment
-
Preparation: Dissolve (S)-PHA533533 and this compound in DMSO to prepare stock solutions.
-
Treatment: On day in vitro (DIV) 7, treat neurons with the following:
-
Incubation: Incubate the treated neurons for 72 hours.[6]
Immunocytochemistry (ICC) for UBE3A-YFP
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]
-
Permeabilization: Permeabilize cells with 0.25-0.5% Triton X-100 in PBS for 10 minutes.[7]
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.[7][8]
-
Primary Antibody: Incubate with primary antibody against GFP (to detect UBE3A-YFP) overnight at 4°C. A typical dilution for a mouse anti-UBE3A antibody is 1:1000.[9][10]
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.[8]
-
Counterstaining: Stain nuclei with DAPI.[1]
-
Imaging: Acquire images using a fluorescence microscope.
Western Blot for UBE3A Protein
-
Lysis: Lyse neuronal cells in RIPA buffer supplemented with protease inhibitors.[11]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody against UBE3A (e.g., mouse anti-UBE3A, 1:1000 dilution) overnight at 4°C.[9][12][13]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP, 1:10,000) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe for a loading control such as β-actin or GAPDH.
Quantitative RT-PCR (qRT-PCR) for Ube3a-ATS and Ube3a mRNA
-
RNA Extraction: Isolate total RNA from neuronal cultures using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.
-
qPCR Primers:
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix.
-
Cycling Conditions: A typical protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[16]
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.
Cytotoxicity Assay
-
Method: A common method to assess cytotoxicity is the LDH (lactate dehydrogenase) release assay or the MTT assay.[17][18]
-
Procedure (LDH Assay):
-
Culture primary neurons in a 96-well plate.
-
Treat cells with a range of concentrations of this compound and (S)-PHA533533. Include a vehicle control and a positive control for maximal LDH release (e.g., cell lysis buffer).
-
After the desired incubation period (e.g., 24-72 hours), collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Conclusion
This compound serves as an essential negative control for in vitro studies of UBE3A unsilencing. Its stereospecific inactivity, in contrast to the potent activity of (S)-PHA533533, allows for the definitive attribution of observed UBE3A unsilencing to the specific pharmacological action of the (S)-enantiomer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of Angelman syndrome therapeutics, facilitating the rigorous evaluation of potential drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-PHA533533 | Ube3a unsilencer | Probechem Biochemicals [probechem.com]
- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abundance and localization of human UBE3A protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Tissue-specific Variation of Ube3a Protein Expression in Rodents and in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The subcellular organization of UBE3A in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Localization of human UBE3A isoform 3 is highly sensitive to amino acid substitutions at p.Met21 position - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delayed loss of UBE3A reduces the expression of Angelman syndrome-associated phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maternal disruption of Ube3a leads to increased expression of Ube3a-ATS in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecific Inactivity of (R)-PHA533533 in Paternal UBE3A Reactivation
A Technical Guide for Researchers in Neurodevelopmental Disorders and Drug Discovery
Abstract
This technical guide provides an in-depth examination of the biological inactivity of the (R)-enantiomer of PHA533533, a small molecule identified as a potential therapeutic for Angelman syndrome. While its stereoisomer, (S)-PHA533533, effectively unsilences the paternal UBE3A allele by downregulating the antisense transcript, UBE3A-ATS, the (R)-enantiomer demonstrates a significant lack of efficacy. This document consolidates key quantitative data, details relevant experimental protocols, and presents visual diagrams of the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in neurobiology and drug development.
Introduction: The Promise of Paternal UBE3A Unsilencing for Angelman Syndrome
Angelman syndrome (AS) is a severe neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene.[1] In neurons, the paternal copy of UBE3A is epigenetically silenced by a long non-coding RNA, the UBE3A antisense transcript (UBE3A-ATS).[1] A promising therapeutic strategy for AS is to reactivate the dormant paternal UBE3A allele. Recent research has identified (S)-PHA533533 as a small molecule capable of achieving this by downregulating UBE3A-ATS, leading to the production of UBE3A protein from the paternal gene.[1][2] However, this biological activity is highly stereospecific, with the (R)-enantiomer, (R)-PHA533533, being largely inactive.[2] Understanding the molecular basis for this stereospecificity is crucial for the development of effective and safe therapeutics for Angelman syndrome.
Quantitative Pharmacological Profile of PHA533533 Enantiomers
The differential activity of the (S) and (R) enantiomers of PHA533533 has been quantitatively characterized in vitro using primary neurons derived from mouse models of Angelman syndrome. The following table summarizes the key pharmacological parameters, highlighting the stark contrast in the efficacy of the two stereoisomers in unsilencing paternal Ube3a-YFP, a reporter for paternal UBE3A expression.
| Compound | CC50 (μM) | EC50 (μM) | EMAX (% of Topotecan) |
| (S)-PHA533533 | 2.5 ± 0.2 | 0.21 ± 0.02 | 100 ± 5 |
| This compound | 3.1 ± 0.4 | >10 | Not aoolicable |
-
CC50: 50% cytotoxic concentration.
-
EC50: 50% effective concentration for paternal Ube3a-YFP unsilencing.
-
EMAX: Maximum efficacy relative to the positive control, topotecan.
-
Data is presented as mean ± SEM.
The data clearly indicates that while both enantiomers exhibit similar cytotoxicity, only the (S)-enantiomer shows potent activity in unsilencing the paternal UBE3A allele, with an EC50 in the sub-micromolar range. In contrast, the (R)-enantiomer is essentially inactive, with an EC50 value greater than 10 µM.[3]
Experimental Protocols
This section outlines the key experimental methodologies employed to investigate the biological activity of PHA533533 enantiomers.
Primary Neuronal Culture and Compound Treatment
Primary cortical neurons are isolated from neonatal Angelman syndrome model mice (e.g., Ube3am-/p+) and cultured in appropriate media. The neurons are allowed to mature in vitro before being treated with various concentrations of (S)-PHA533533, this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., topotecan). The treatment duration is typically 72 hours.[4]
Paternal UBE3A Unsilencing Assay (Immunofluorescence)
This assay quantifies the reactivation of the paternal UBE3A allele.
-
Cell Fixation and Permeabilization: After compound treatment, neurons are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Immunostaining: The cells are incubated with a primary antibody specific for UBE3A or a reporter protein (e.g., YFP) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are acquired using a high-content imaging system or a fluorescence microscope. The fluorescence intensity of the UBE3A/reporter signal is quantified and normalized to the number of cells (DAPI-stained nuclei).
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA levels of Ube3a and Ube3a-ATS.
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from treated neurons, and cDNA is synthesized using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using primers specific for Ube3a, Ube3a-ATS, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression levels are calculated using the ΔΔCt method.
Western Blotting
Western blotting is employed to detect the levels of UBE3A protein.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody against UBE3A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Cytotoxicity Assay (MTT or LDH Assay)
These assays assess the effect of the compounds on cell viability.
-
MTT Assay: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. An increase in LDH activity in the medium indicates a loss of cell membrane integrity and cytotoxicity.
Topoisomerase I (TOP1) DNA Relaxation Assay
This assay determines if the compounds inhibit the activity of TOP1.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with human TOP1 enzyme in the presence of various concentrations of the test compounds or a known TOP1 inhibitor (e.g., topotecan).
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.
-
Analysis: Inhibition of TOP1 activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. Studies have shown that neither (S)- nor this compound inhibit TOP1.[5]
Visualizing the Biological Context
The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows relevant to the investigation of this compound's inactivity.
Figure 1: Signaling pathway of paternal UBE3A silencing and reactivation.
Figure 2: Experimental workflow for evaluating PHA533533 enantiomers.
Conclusion
The biological inactivity of this compound in the context of paternal UBE3A unsilencing is a clear demonstration of the high degree of stereospecificity required for therapeutic intervention at this locus. The quantitative data and experimental findings summarized in this guide underscore that while (S)-PHA533533 holds significant promise as a lead compound for the treatment of Angelman syndrome, its (R)-enantiomer is ineffective. This highlights the critical importance of chiral purity in the development of small molecule therapeutics targeting the epigenetic regulation of gene expression. Further investigation into the structural basis of this stereospecific interaction will be invaluable for the design of next-generation therapeutics for Angelman syndrome and other neurodevelopmental disorders.
References
(R)-PHA533533 vs (S)-PHA533533 enantiomer differences
An In-Depth Technical Guide to the Enantiomeric Differences of (R)- and (S)-PHA533533 For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA533533 is a chiral molecule that was initially investigated as a cyclin-dependent kinase 2 (CDK2) inhibitor with potential applications in oncology.[1] However, recent groundbreaking research has unveiled a novel and highly specific biological activity for one of its enantiomers, (S)-PHA533533. This compound has been identified as a potent small molecule that can "unsilence" the paternally inherited copy of the UBE3A gene.[2][3] This activity holds significant therapeutic promise for Angelman syndrome (AS), a severe neurodevelopmental disorder caused by the loss of function of the maternal UBE3A allele.[3][4] In mature neurons, the paternal UBE3A allele is epigenetically silenced by a long non-coding antisense transcript (UBE3A-ATS), leading to a near-complete absence of UBE3A protein when the maternal allele is lost.[2][4]
This guide provides a detailed comparison of the (R)- and (S)-enantiomers of PHA533533, focusing on their differential biological activities, the underlying mechanism of action for the active enantiomer, and the experimental protocols used for their characterization.
Core Enantiomer Differences: (S)-PHA533533 as the Active Moiety
The primary and most significant difference between the two enantiomers lies in their effect on paternal UBE3A expression. (S)-PHA533533 is the active enantiomer that effectively unsilences the paternal UBE3A gene, while (R)-PHA533533 is inactive in this regard.[2][5] This enantiomer-specific activity has been demonstrated in primary cortical neurons derived from mouse models of Angelman syndrome and confirmed in neurons derived from AS patients.[2][3]
Quantitative Comparison of Biological Activity
The differential activity of the enantiomers in unsilencing paternal Ube3a has been quantified in vitro using a reporter mouse model expressing a YFP-tagged UBE3A from the paternal allele (Ube3am+/pYFP). The following table summarizes the key pharmacological parameters.
| Compound | Paternal Ube3a-YFP Unsilencing EC50 (µM) | Paternal Ube3a-YFP Unsilencing Emax (%) | Cytotoxicity CC50 (µM) |
| (S)-PHA533533 | 0.54 | ~80 | >10 |
| This compound | N/A (inactive) | N/A (inactive) | >10 |
Data sourced from in vitro studies on mouse primary neurons.[6]
Mechanism of Action: Downregulation of Ube3a-ATS
The unsilencing of paternal UBE3A by (S)-PHA533533 is achieved through a novel mechanism that is independent of its original targets, CDK2 and CDK5, and also distinct from topoisomerase 1 (TOP1) inhibition, another known mechanism for UBE3A unsilencing.[7] The key steps are as follows:
-
(S)-PHA533533 treatment leads to a significant reduction in the levels of the long non-coding RNA Ube3a-ATS.[2][8]
-
The downregulation of Ube3a-ATS relieves the transcriptional interference at the paternal Ube3a locus.[9]
-
This relief of interference allows for the transcription of the paternal Ube3a gene, leading to increased Ube3a mRNA levels.[2]
-
Subsequently, there is a significant increase in the production of functional UBE3A protein from the paternal allele.[2][8]
The (R)-enantiomer does not effectively downregulate Ube3a-ATS and therefore does not lead to the unsilencing of paternal Ube3a.[10]
Caption: Mechanism of paternal UBE3A unsilencing by (S)-PHA533533.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the enantiomeric differences of PHA533533.
Paternal Ube3a-YFP Unsilencing Assay in Primary Neurons
This assay quantitatively measures the ability of a compound to unsilence the paternal Ube3a allele using immunofluorescence.
-
Cell Source: Primary cortical neurons are isolated from postnatal day 0-1 (P0-P1) pups of Ube3am+/pYFP reporter mice. These mice express YFP-tagged UBE3A specifically from the paternal allele.
-
Procedure:
-
Neuron Culture: Dissociated cortical neurons are plated on poly-D-lysine coated plates or coverslips at a density of ~1.2 x 10^5 cells/cm². Cells are maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Compound Treatment: On day in vitro 7 (DIV7), neurons are treated with various concentrations of (S)-PHA533533, this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 0.3 µM topotecan). The treatment duration is typically 72 hours.
-
Immunofluorescence:
-
After treatment, cells are fixed with 4% paraformaldehyde (PFA) for 15 minutes.
-
Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking is performed with 5% normal goat serum in PBS for 1 hour.
-
Primary antibodies (e.g., anti-GFP to enhance the YFP signal and a neuronal marker like anti-MAP2) are incubated overnight at 4°C.
-
After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.
-
-
Imaging and Analysis:
-
Images are acquired using a high-content imaging system or a fluorescence microscope.
-
Automated image analysis software is used to identify neurons (MAP2-positive) and quantify the mean fluorescence intensity of the YFP signal within each neuron.
-
The percentage of YFP-positive neurons and the average fluorescence intensity are calculated relative to the vehicle control.
-
Dose-response curves are generated to determine EC50 and Emax values.
-
-
Quantitative RT-PCR for Ube3a-ATS and Ube3a mRNA
This protocol measures changes in the mRNA levels of the antisense transcript and the Ube3a gene itself.
-
Sample Source: Primary cortical neurons from Angelman syndrome model mice (e.g., Ube3am-/p+) are treated as described above.
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the treated neurons using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher).
-
qPCR:
-
The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and specific primers for Ube3a-ATS, Ube3a, and a housekeeping gene (e.g., Gapdh) for normalization.
-
The reaction is run on a real-time PCR system.
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression levels to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Western Blot for UBE3A Protein Quantification
This method is used to confirm that changes in mRNA levels translate to changes in protein expression.
-
Sample Source: Protein lysates are prepared from treated primary neurons.
-
Procedure:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) per sample are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
The membrane is incubated with a primary antibody against UBE3A overnight at 4°C.
-
A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.
-
-
Detection:
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Analysis: Densitometry is used to quantify the intensity of the UBE3A bands, which are then normalized to the loading control.
-
Caption: Workflow for characterizing PHA533533 enantiomer activity.
Pharmacological Profile and Future Directions
While the primary focus has been on the novel UBE3A activity, it is important to remember that (S)-PHA533533 was originally developed as a CDK2 inhibitor. The enantiomer-specific activity against CDK2 is less well-documented in the public domain compared to the UBE3A unsilencing effect.
A crucial aspect for therapeutic development is the ability of (S)-PHA533533 to act in the central nervous system. Studies have shown that peripheral administration of (S)-PHA533533 to Angelman syndrome model mice leads to widespread neuronal UBE3A expression in the brain, indicating that the compound can cross the blood-brain barrier.[2]
Future research will likely focus on elucidating the precise molecular target through which (S)-PHA533533 downregulates Ube3a-ATS. Furthermore, medicinal chemistry efforts may aim to optimize the potency, selectivity, and pharmacokinetic properties of (S)-PHA533533 to develop a clinical candidate for the treatment of Angelman syndrome.[11]
Conclusion
The case of (R)- and (S)-PHA533533 provides a stark example of stereospecificity in pharmacology. While the (R)-enantiomer is largely inactive, (S)-PHA533533 has emerged as a promising lead compound for Angelman syndrome due to its unique ability to unsilence the paternal UBE3A gene via a novel mechanism. The clear distinction in the biological activities of these enantiomers underscores the critical importance of chiral separation and single-enantiomer characterization in the drug development process. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate and validate such novel therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Antisense oligonucleotide treatment rescues UBE3A expression and multiple phenotypes of an Angelman syndrome mouse model [insight.jci.org]
- 5. Pharmacokinetics of cyclophosphamide enantiomers in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
(R)-PHA533533: A Technical Overview of its Cyclin-Dependent Kinase 2 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PHA533533 is the inactive enantiomer of (S)-PHA533533, a known inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition and S phase progression. Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the CDK2 inhibitory activity of this compound, including available quantitative data, detailed experimental protocols for assessing CDK2 activity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data
The available quantitative data for this compound's activity is limited, reflecting its designation as the inactive enantiomer. The primary data point is a cell-based IC50 value, which indicates the concentration at which the compound inhibits 50% of the activity in a cellular context, rather than against the isolated enzyme.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Cell-based Proliferation | A2780 (Human ovarian carcinoma) | 12200 | [Vendor Data] |
| (S)-PHA533533 | Cell-based Proliferation | A2780 (Human ovarian carcinoma) | 744 | [Vendor Data] |
Note: The IC50 value for this compound is from a cell-based assay and may not directly reflect its potency against the CDK2 enzyme in a biochemical assay.
CDK2 Signaling Pathway
CDK2 is a central regulator of the G1/S phase transition of the cell cycle. Its activation and subsequent phosphorylation of key substrates are critical for commitment to DNA replication.
G1/S Transition Signaling Pathway
Caption: CDK2 in the G1/S Transition Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CDK2 inhibitor activity.
In Vitro CDK2/Cyclin A Kinase Assay (Radiometric)
This assay measures the transfer of a radioactive phosphate (B84403) group from ATP to a substrate by the CDK2/Cyclin A complex.
1. Reagents and Materials:
-
Active CDK2/Cyclin A2 enzyme (e.g., Sigma-Aldrich, Cat. No. C0495)
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Histone H1 (1 mg/mL)
-
[γ-³²P]ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, active CDK2/Cyclin A2 enzyme, and the Histone H1 substrate.
-
Add varying concentrations of this compound or control vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
In Vitro CDK2/Cyclin E Kinase Assay (Luminescence-based)
This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
1. Reagents and Materials:
-
CDK2/Cyclin E1 Kinase Assay Kit (e.g., Promega, ADP-Glo™ Kinase Assay)
-
Active CDK2/Cyclin E1 enzyme
-
CDK substrate peptide
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
2. Procedure:
-
Prepare a reaction mixture containing the CDK2/Cyclin E1 enzyme and the substrate peptide in the provided kinase buffer.
-
Add varying concentrations of this compound or control vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow for IC50 Determination
Caption: General workflow for CDK2 inhibitor IC50 determination.
Conclusion
This compound is characterized as the inactive enantiomer of the CDK2 inhibitor (S)-PHA533533. The available cell-based data supports its significantly lower potency compared to its (S)-counterpart. The detailed experimental protocols provided herein offer robust methods for the further characterization of this compound and other potential CDK2 inhibitors. Understanding the stereospecificity of CDK2 inhibition is crucial for the rational design of potent and selective anticancer therapeutics. Further biochemical assays are warranted to precisely quantify the direct inhibitory activity of this compound against the CDK2/Cyclin E and CDK2/Cyclin A complexes.
Literature review of (R)-PHA533533 studies
An In-depth Technical Review of (R)-PHA533533 and its Enantiomer in the Context of Angelman Syndrome
Introduction
Angelman syndrome (AS) is a severe neurodevelopmental disorder resulting from the loss of function of the maternally inherited UBE3A gene.[1][2] In neurons, the paternal copy of UBE3A is typically silenced by a long non-coding antisense transcript (UBE3A-ATS).[1][2][3] This epigenetic silencing makes the maternal allele the primary source of UBE3A protein in the brain. A promising therapeutic strategy for AS involves reactivating the dormant, healthy paternal UBE3A allele to restore protein levels.[2][4]
Recent research has identified (S)-PHA533533 as a small molecule capable of "unsilencing" the paternal Ube3a gene in mouse models of Angelman syndrome.[1][4] Its enantiomer, this compound, has been consistently used in these studies as an inactive control, providing a critical baseline to demonstrate the specific activity of the (S)-form. This review synthesizes the available literature on PHA533533, focusing on the comparative data between its enantiomers to highlight the specific mechanism of action.
Pharmacological Profile: In Vitro Efficacy and Cytotoxicity
High-content screening of over 2,800 compounds from a Pfizer chemogenetic library led to the identification of (S)-PHA533533 as a potent unsilencer of paternal Ube3a.[4] In vitro studies using primary cortical neurons derived from Ube3a-YFP reporter mice have been crucial in quantifying the efficacy and cytotoxicity of PHA533533 enantiomers. The data consistently shows that while the (S)-enantiomer is active, the (R)-enantiomer is not.
| Compound | Potency (EC50) (μM) | Efficacy (E_MAX) (% Ube3a-YFP positive neurons) | Cytotoxicity (CC50) (μM) |
| (S)-PHA533533 | 0.33 ± 0.05 | 22.8 ± 1.1 | 4.3 ± 0.3 |
| This compound | N/A | N/A | 3.9 ± 0.4 |
| Topotecan (B1662842) | 0.11 ± 0.01 | 24.1 ± 0.6 | 0.3 ± 0.0 |
| Data sourced from studies on mouse primary neurons treated for 72 hours.[4][5] N/A indicates that the compound was inactive and did not produce a dose-response curve for efficacy. |
Mechanism of Action: Downregulation of the Ube3a Antisense Transcript
The primary mechanism by which (S)-PHA533533 reactivates paternal Ube3a is through the downregulation of the Ube3a-ATS.[1][3] This effect is specific to the (S)-enantiomer. Studies show that treatment with (S)-PHA533533 significantly reduces the levels of Ube3a-ATS and related transcripts (Snord115, Snord116), which is followed by a corresponding increase in paternal Ube3a mRNA and UBE3A protein. In contrast, this compound has no significant effect on these transcripts.[3]
Caption: Proposed mechanism of (S)-PHA533533 action.
Independence from Original CDK2/CDK5 and TOP1 Targets
PHA533533 was originally developed as a cyclin-dependent kinase 2 (CDK2) and CDK5 inhibitor.[2][6] However, its ability to unsilence Ube3a is independent of this activity. ASO-mediated knockdown of CDK2 or CDK5 in primary neurons did not prevent (S)-PHA533533 from reactivating paternal Ube3a. Furthermore, its mechanism is distinct from topoisomerase 1 (TOP1) inhibitors like topotecan. A TOP1 DNA relaxation assay confirmed that neither (S)- nor this compound inhibits TOP1 activity.[7]
In Vivo Efficacy in Angelman Syndrome Mouse Models
The therapeutic potential of (S)-PHA533533 has been demonstrated in vivo. A single peripheral administration of (S)-PHA533533 to an Angelman syndrome model mouse (Ube3am-/p+) induced significant and widespread expression of UBE3A protein across various brain regions, including the cortex, hippocampus, and cerebellum.[2][8]
| Treatment | Dosage | Route | Outcome |
| (S)-PHA533533 | 2 mg/kg | Intraperitoneal (i.p.) | Widespread neuronal UBE3A expression in the brain.[2][8] |
| Saline (Vehicle) | N/A | Intraperitoneal (i.p.) | No UBE3A expression detected in AS model mice.[8] |
Experimental Protocols
Primary Neuron Culture and High-Content Screening
This workflow was used to identify (S)-PHA533533 from a chemical library.
Caption: High-content screening workflow for Ube3a unsilencers.
-
Cell Culture : Primary cortical neurons were isolated from embryonic day 15.5 (E15.5) mice harboring a YFP tag on the paternal Ube3a allele.[4]
-
Treatment : Neurons were treated with library compounds (1 µM), (S)-/(R)-PHA533533 (1 µM), topotecan (0.3 µM), or DMSO (0.1% vehicle) for 72 hours.[3][4]
-
Immunofluorescence : After treatment, cells were fixed and immunolabeled. A GFP antibody was used to enhance the UBE3A-YFP signal, and DAPI was used to stain the nucleus.[4]
-
Analysis : Images were acquired using a high-content bioimager and analyzed with CellProfiler software to measure the percentage of YFP-positive neurons and the mean fluorescence intensity.[4]
Quantitative RT-PCR (qRT-PCR)
-
Objective : To measure the relative quantities of specific mRNA transcripts (Ube3a-ATS, Ube3a, Snord115, Snord116, Snrpn) in treated neurons.
-
Protocol :
-
Primary cortical neurons from AS model mice (Ube3am-/p+) were treated with the compounds for 72 hours at DIV7 (Day In Vitro 7).[3]
-
Total RNA was extracted from the neurons.
-
Reverse transcription was performed to synthesize cDNA.
-
Quantitative PCR was run using primers specific to the target transcripts.
-
Data were normalized to a housekeeping gene (Gapdh) to control for variations in RNA input.[3][8]
-
Western Blotting
-
Objective : To detect and quantify the amount of UBE3A protein in treated neurons.
-
Protocol :
-
Neurons were treated as described above.
-
Cells were lysed to extract total protein.
-
Protein concentrations were determined to ensure equal loading.
-
Proteins were separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with a primary antibody specific for UBE3A, followed by a secondary antibody.
-
A loading control protein (e.g., β-ACTIN) was also probed to ensure equal protein loading across samples.[3]
-
Protein bands were visualized and quantified.
-
Conclusion and Future Directions
The findings position (S)-PHA533533 as a valuable lead compound for the development of a non-invasive, small-molecule therapy for Angelman syndrome.[4][9] Future work will likely focus on structure-activity relationship (SAR) studies to optimize the molecule's potency, safety, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate for treating this debilitating disorder.[9]
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. angelmansyndromenews.com [angelmansyndromenews.com]
(R)-PHA533533: A Technical Examination of Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target identification and validation process for the small molecule (R)-PHA533533. The focus of this document is to delineate the experimental methodologies and present the core findings that have defined the current understanding of this compound's biological activity, or lack thereof, in key therapeutic areas.
Introduction: Stereochemistry and Biological Activity
PHA533533 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-PHA533533 and this compound. In drug development, it is crucial to evaluate each enantiomer independently, as they can exhibit significantly different pharmacological and toxicological profiles. While its counterpart, (S)-PHA533533, has been identified as a promising agent for the treatment of Angelman syndrome, investigations into this compound have revealed a distinct lack of activity in this context.[1][2]
Initially, PHA533533 was developed as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK5, with potential applications in oncology.[3][4] However, recent research has shifted focus to the neurological effects of the (S)-enantiomer, which has been shown to unsilence the paternal copy of the UBE3A gene.[3][5] This guide will detail the experimental evidence that differentiates the biological activities of the (R) and (S) enantiomers, thereby clarifying the target profile of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies of this compound and its (S)-enantiomer. This data is essential for understanding the stereospecificity of the observed biological effects.
| Parameter | (S)-PHA533533 | This compound | Topotecan (Control) | Reference |
| Paternal Ube3a-YFP Unsilencing | ||||
| EC50 (µM) | 0.03 ± 0.00 | Not Active | 0.03 ± 0.01 | [2] |
| EMAX (% of Topotecan) | 125.67 ± 11.19 | Not Active | 100 | [2] |
| Cytotoxicity | ||||
| CC50 (µM) | 2.15 ± 0.21 | > 10 | 0.27 ± 0.03 | [2] |
| Ube3a-ATS Expression | Significant Decrease | No Significant Change | Significant Decrease | [6] |
| UBE3A Protein Expression | Significant Increase | No Significant Change | Significant Increase | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the research conducted on PHA533533.
Caption: Paternal UBE3A gene silencing by the antisense transcript.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. angelmansyndromenews.com [angelmansyndromenews.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (R)-PHA533533 Solubility and Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PHA533533 and its enantiomer, (S)-PHA533533, are small molecules that have been investigated for their potential therapeutic applications. Notably, the (S)-enantiomer has been identified as a novel unsilencer of the paternal UBE3A gene, which holds promise for the treatment of Angelman syndrome.[1][2][3][4] This is achieved by downregulating the long non-coding antisense transcript, UBE3A-ATS, leading to increased paternal UBE3A protein expression.[1][3][4] It is crucial to note that the (R)-enantiomer, this compound, demonstrates a significant loss of this biological activity.[3] While initially developed as a cyclin-dependent kinase 2 (CDK2) and CDK5 inhibitor, the unsilencing effect of (S)-PHA533533 appears to be independent of this mechanism.[3][5]
These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, with the understanding that its biological activity in the context of UBE3A unsilencing is significantly lower than that of the (S)-enantiomer.
Data Presentation
Solubility of PHA533533
| Solvent | Concentration | Remarks |
| Aqueous Solution | >200 μM | (S)-PHA533533 exhibits good aqueous solubility.[3] |
| DMSO | 100 mg/mL (295.51 mM) | Ultrasonic assistance may be needed. It is recommended to use newly opened DMSO as it is hygroscopic.[6] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (7.39 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (7.39 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[6] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (7.39 mM) | 10% DMSO, 90% Corn Oil.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Under sterile conditions (e.g., in a laminar flow hood), transfer the powder to a sterile vial.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[6]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound DMSO stock solution into a working solution for treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or lower is generally recommended. However, some cell lines can tolerate up to 0.5%. It is advisable to perform a DMSO toxicity control experiment for your specific cell line.
-
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.
-
Add the final working solution to your cell culture plates. Ensure even distribution by gently swirling the plates.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your experiments.
Visualizations
Experimental Workflow: Preparation of this compound for Cell Culture
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Proposed Mechanism of (S)-PHA533533 in Unsilencing Paternal UBE3A
Note: This diagram illustrates the mechanism of the biologically active (S)-enantiomer. This compound is largely inactive in this pathway.
Caption: Proposed mechanism of paternal UBE3A unsilencing.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-PHA533533 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PHA533533 is the inactive enantiomer of (S)-PHA533533, a small molecule identified for its ability to unsilence the paternal allele of the Ube3a gene in neurons. In the context of neurodevelopmental disorders like Angelman Syndrome (AS), where the maternal copy of UBE3A is lost or mutated, reactivation of the epigenetically silenced paternal allele is a promising therapeutic strategy. While (S)-PHA533533 actively increases UBE3A protein levels, this compound serves as a crucial negative control in experiments to ensure that the observed effects are specific to the S-enantiomer. These notes provide a detailed protocol for utilizing this compound in primary neuron cultures to validate the specificity of active compounds targeting paternal Ube3a expression.
Mechanism of Action
In mature neurons, the paternal copy of the Ube3a gene is silenced by a long non-coding RNA called the Ube3a antisense transcript (Ube3a-ATS)[1][2]. The active compound, (S)-PHA533533, has been shown to downregulate Ube3a-ATS, which subsequently leads to the expression of UBE3A protein from the paternal allele[1][2][3]. Conversely, this compound is considered the inactive enantiomer and does not significantly affect the levels of Ube3a-ATS or induce paternal UBE3A expression at comparable concentrations[2][4][5]. Its primary use in a research setting is to demonstrate the stereospecificity of the active compound's effects. The mechanism of (S)-PHA533533 is independent of topoisomerase 1 (TOP1), CDK2, and CDK5 inhibition[6][7].
Data Presentation: In Vitro Pharmacology
The following table summarizes the typical concentrations and observed effects for this compound and related compounds in primary mouse neuron cultures.
| Compound | Concentration | Treatment Duration | Observed Effect on Paternal Ube3a Expression | Reference |
| This compound | 1 µM | 72 hours | Inactive / No significant unsilencing | [4][5] |
| (S)-PHA533533 | 1 µM | 72 hours | Active / Potent unsilencing | [4][5][8] |
| Topotecan (Positive Control) | 0.3 µM | 72 hours | Active / Unsilencing | [3][4] |
| DMSO (Vehicle Control) | 0.1% | 72 hours | No effect / Baseline paternal Ube3a expression | [4][5] |
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol outlines the basic steps for establishing primary cortical neuron cultures from embryonic mice, a common system for studying the effects of PHA533533.
Materials:
-
Timed-pregnant mouse (embryonic day 15.5)
-
Dissection tools (sterile scissors, forceps)
-
Hibernate-A medium
-
Papain and trypsin inhibitor solutions
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
Procedure:
-
Prepare culture plates by coating them with Poly-D-lysine or a suitable substrate and incubate overnight. Wash plates with sterile water before use[9][10].
-
Euthanize a timed-pregnant mouse (E15.5) according to approved institutional animal care guidelines.
-
Dissect the embryonic cortices in ice-cold Hibernate-A medium[9][11].
-
Meninges should be carefully removed from the cortical tissue.
-
Digest the tissue using a papain solution at 37°C for a specified time (e.g., 15-30 minutes), followed by inactivation with a trypsin inhibitor[9].
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension[9].
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Plate the neurons onto the pre-coated culture dishes at the desired density in plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂. Change half of the medium every 3-4 days[10].
Protocol 2: Treatment of Primary Neurons with this compound
This protocol describes the application of this compound as a negative control alongside its active enantiomer.
Materials:
-
Primary neuron cultures (e.g., at 7 days in vitro, DIV7)
-
This compound stock solution (in DMSO)
-
(S)-PHA533533 stock solution (in DMSO)
-
Topotecan stock solution (in DMSO, for positive control)
-
Vehicle (DMSO)
-
Culture medium
Procedure:
-
On DIV7, prepare the treatment media by diluting the stock solutions of this compound, (S)-PHA533533, Topotecan, and DMSO into fresh, pre-warmed neuron culture medium to their final working concentrations (see table above)[2][5].
-
Remove a portion of the old medium from the neuron cultures and replace it with the freshly prepared treatment media.
-
Ensure each experimental condition is tested in replicate (e.g., quadruplicate wells)[4].
-
Incubate the treated neurons for 72 hours at 37°C and 5% CO₂[2][4][5][12].
-
After the incubation period, proceed with downstream analysis such as immunocytochemistry, qRT-PCR, or Western blotting.
Protocol 3: Analysis of Paternal Ube3a Unsilencing
A. Immunocytochemistry for UBE3A Protein Expression:
-
After 72 hours of treatment, fix the neurons with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS[10].
-
Block non-specific antibody binding using a blocking solution (e.g., 1% BSA in PBS) for 1 hour[13].
-
Incubate with a primary antibody against UBE3A overnight at 4°C. A neuronal marker like NeuN or Beta-III tubulin can be co-stained[13][14].
-
Wash and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature[10].
-
Mount coverslips and acquire images using fluorescence microscopy. Compare the UBE3A signal in this compound-treated neurons to DMSO, (S)-PHA533533, and topotecan-treated neurons.
B. qRT-PCR for Ube3a-ATS and Ube3a mRNA:
-
Lyse the treated neurons and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for Ube3a-ATS, Ube3a, and a housekeeping gene (e.g., Gapdh) for normalization[2][14].
-
Analyze the relative expression levels. A significant downregulation of Ube3a-ATS and upregulation of Ube3a mRNA is expected with (S)-PHA533533 but not with this compound or DMSO[2][5].
Visualizations
Caption: Signaling pathway for paternal Ube3a unsilencing.
Caption: Workflow for testing this compound in primary neurons.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. angelmansyndromenews.com [angelmansyndromenews.com]
- 8. UNC researchers identify potential treatment for Angelman syndrome | EurekAlert! [eurekalert.org]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. benchchem.com [benchchem.com]
- 11. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 12. Small molecule could help treat Angelman syndrome [labonline.com.au]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-PHA533533 in In Vitro Experiments
Introduction
(R)-PHA533533 is the inactive enantiomer of the biologically active (S)-PHA533533. In the context of published research, this compound serves as an essential negative control in in vitro experiments designed to investigate the activity of its (S)-counterpart. The primary therapeutic area of interest for (S)-PHA533533 is in the treatment of Angelman syndrome, a neurodevelopmental disorder.[1][2] (S)-PHA533533 has been identified as a molecule that can unsilence the paternally inherited UBE3A gene.[1][2][3] The use of this compound in these studies is crucial to demonstrate the stereospecificity of the observed effects, confirming that the biological activity is unique to the (S)-enantiomer.
These application notes provide detailed protocols for the use of this compound as a negative control in in vitro studies, particularly in neuronal cell cultures.
Data Presentation
The following table summarizes the quantitative data from in vitro experiments comparing the activity of this compound and its active enantiomer, (S)-PHA533533.
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | Mouse Primary Neurons | 1 µM | 72 hours | Inactive; no unsilencing of paternal Ube3a | [3][4] |
| (S)-PHA533533 | Mouse Primary Neurons | 1 µM | 72 hours | Active; unsilencing of paternal Ube3a | [3][4] |
| (S)-PHA533533 | Mouse Primary Neurons | EC50 not specified | 72 hours | Dose-dependent increase in paternal Ube3a-YFP expression | [5] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the relevant biological pathway and a typical experimental workflow for using this compound as a negative control.
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Neuronal Cultures with this compound as a Negative Control
This protocol describes the use of this compound as a negative control alongside its active enantiomer, (S)-PHA533533, to assess the unsilencing of paternal Ube3a in mouse primary neurons.
Materials:
-
This compound
-
(S)-PHA533533 (as the active compound)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Primary cortical or hippocampal neurons (e.g., derived from Ube3a-YFP reporter mice)
-
Appropriate neuronal cell culture medium and supplements
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of (S)-PHA533533 in DMSO.
-
Aliquot the stock solutions and store them at -20°C or -80°C, protected from light.
Experimental Procedure:
-
Cell Plating: Plate primary neurons in multi-well plates at the desired density according to your standard laboratory protocol. Allow the cells to adhere and mature for a recommended period (e.g., 7 days in vitro, DIV).
-
Treatment Preparation: On the day of treatment, thaw the stock solutions of this compound, (S)-PHA533533, and prepare a vehicle control (DMSO). Dilute the stock solutions in pre-warmed cell culture medium to achieve the final desired concentrations. A common final concentration for demonstrating the inactivity of this compound is 1 µM.[3][4] The final DMSO concentration in all wells, including the vehicle control, should be consistent and typically does not exceed 0.1%.
-
Cell Treatment: Carefully remove a portion of the old medium from each well and replace it with the medium containing the respective treatments:
-
Vehicle Control: Medium with DMSO.
-
Negative Control: Medium with 1 µM this compound.
-
Active Compound: Medium with 1 µM (S)-PHA533533.
-
-
Incubation: Return the culture plates to the incubator and maintain them for 72 hours under standard conditions (e.g., 37°C, 5% CO2).[4][5]
-
Endpoint Analysis: After the incubation period, proceed with the desired analysis to measure paternal Ube3a expression. This can include:
-
Immunofluorescence: Fix the cells and perform immunostaining for a reporter protein (e.g., YFP in Ube3a-YFP neurons) to visualize and quantify expression.
-
Western Blotting: Lyse the cells to extract total protein and perform Western blot analysis for UBE3A protein levels.
-
RT-qPCR: Isolate total RNA and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the levels of Ube3a mRNA and the Ube3a-antisense transcript (Ube3a-ATS).
-
Expected Results:
-
Vehicle Control: Basal (low to undetectable) levels of paternal Ube3a expression.
-
This compound: No significant increase in paternal Ube3a expression compared to the vehicle control, demonstrating its inactivity.
-
(S)-PHA533533: A significant increase in paternal Ube3a expression compared to both the vehicle and the this compound treated groups, confirming the stereospecific activity of the compound.
References
Application Notes and Protocols for (R)-PHA533533 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-PHA533533 is the inactive enantiomer of (S)-PHA533533, a compound identified as a potent small-molecule unsilencer of the paternal UBE3A gene.[1][2] In the context of Angelman syndrome (AS), a neurodevelopmental disorder caused by the loss of function of the maternal UBE3A allele, the paternal allele is typically silenced in neurons by a long non-coding antisense transcript (UBE3A-ATS).[3][4] The active (S)-enantiomer works to downregulate UBE3A-ATS, thereby reactivating the paternal UBE3A gene and increasing UBE3A protein levels.[3][5] this compound serves as an essential negative control in experiments to ensure that the observed effects are specific to the (S)-enantiomer's activity.[2] These application notes provide a detailed protocol for the preparation of an this compound stock solution for in vitro and in vivo research applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 338.41 g/mol | [1] |
| Molecular Formula | C19H22N4O2 | [1] |
| CAS Number | 437982-90-6 | [6] |
| Appearance | Solid Powder | [1] |
| Purity | >98% (as determined by HPLC) | [1] |
| Solubility | 10 mM in DMSO | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or other appropriate sterile containers
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 338.41 g/mol = 3.3841 mg
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance in a fume hood or other ventilated area.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 3.3841 mg of the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Protect from light.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the active (S)-enantiomer, for which this compound serves as a negative control, and a typical experimental workflow for its evaluation.
Caption: Mechanism of (S)-PHA533533 in Angelman Syndrome.
Caption: Workflow for evaluating PHA533533 enantiomers.
References
- 1. (S)-PHA533533 | Ube3a unsilencer | Probechem Biochemicals [probechem.com]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of (R)-PHA533533 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In high-throughput screening (HTS) for drug discovery, the identification of specific and potent modulators of biological targets is paramount. A critical aspect of a robust HTS campaign is the validation of "hit" compounds to eliminate false positives and confirm that the observed biological activity is due to a specific interaction with the target of interest. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), offer a unique tool for such validation. Often, only one enantiomer (the eutomer) exhibits the desired biological activity, while the other (the distomer) is significantly less active or inactive.
(R)-PHA533533 is the inactive enantiomer of (S)-PHA533533, a compound identified through high-content screening as a potent unsilencer of the paternal UBE3A allele.[1] The active (S)-enantiomer acts by downregulating the Ube3a antisense transcript (Ube3a-ATS), leading to increased UBE3A protein expression, a potential therapeutic strategy for Angelman syndrome.[2] Due to the stereospecific nature of this activity, this compound serves as an essential negative control in HTS assays designed to identify and validate novel modulators of this pathway.
These application notes provide detailed protocols for the use of this compound as a negative control in a high-content screening assay for the identification of paternal UBE3A unsilencers.
Data Presentation
The following table summarizes the differential activity of the (S) and (R) enantiomers of PHA533533 in a neuronal screening assay for paternal Ube3a-YFP unsilencing. This data highlights the importance of stereochemistry for the compound's activity and underscores the utility of this compound as a negative control.
| Compound | EC50 (µM) | Emax (% of Topotecan) | Cytotoxicity CC50 (µM) | Reference |
| (S)-PHA533533 | 0.29 ± 0.03 | 110 ± 5 | >10 | [3] |
| This compound | Inactive | Not Applicable | >10 | [1][3] |
EC50: Half-maximal effective concentration; Emax: Maximum effect; CC50: Half-maximal cytotoxic concentration.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for the HTS assay, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Signaling pathway for Ube3a unsilencing.
Caption: High-content screening workflow.
Experimental Protocols
The following protocol is adapted from the high-content screening assay used to identify (S)-PHA533533 as a paternal UBE3A unsilencer.[1] this compound should be included in all assay plates as a negative control to ensure the specificity of any identified hits.
Materials and Reagents
-
Cell Line: Primary cortical neurons from E15.5 embryos of Ube3a-YFP reporter mice (Ube3am+/pYFP).
-
Compounds:
-
Test compound library (e.g., dissolved in DMSO).
-
(S)-PHA533533 (Positive Control, MedChemExpress HY-162683).
-
This compound (Negative Control, MedChemExpress HY-162683A).
-
Topotecan (alternative positive control).
-
DMSO (Vehicle Control).
-
-
Assay Plates: 384-well, black, clear-bottom imaging plates (e.g., Corning).
-
Reagents for Cell Culture:
-
Neurobasal medium.
-
B-27 supplement.
-
GlutaMAX.
-
Penicillin-Streptomycin.
-
Poly-D-lysine.
-
-
Reagents for Immunofluorescence:
-
4% Paraformaldehyde (PFA) in PBS.
-
0.25% Triton X-100 in PBS.
-
5% Normal Goat Serum (NGS) in PBS.
-
Primary Antibody: Chicken anti-GFP antibody.
-
Secondary Antibody: Goat anti-chicken IgY (H+L) Secondary Antibody, Alexa Fluor 488.
-
DAPI (4',6-diamidino-2-phenylindole).
-
Protocol
-
Plate Preparation:
-
Coat 384-well imaging plates with poly-D-lysine overnight at 37°C.
-
Wash plates with sterile water and allow them to dry.
-
-
Cell Plating:
-
Isolate and culture primary cortical neurons from E15.5 Ube3a-YFP reporter mouse embryos.
-
Seed neurons at a density of 20,000 cells per well in 40 µL of complete Neurobasal medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 7 days in vitro (DIV).
-
-
Compound Addition:
-
Prepare a master plate of compounds in DMSO. For a final assay concentration of 1 µM, the concentration in the master plate will depend on the dilution factor.
-
On the day of the experiment (DIV 7), add compounds to the cell plates.
-
Ensure each plate contains all necessary controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Immunofluorescence Staining:
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% NGS in PBS for 1 hour at room temperature.
-
Incubate with primary antibody (chicken anti-GFP) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Capture images in the DAPI and GFP channels.
-
Use image analysis software to:
-
Identify nuclei based on DAPI staining.
-
Quantify the mean fluorescence intensity of the GFP signal within the nuclear region of each cell.
-
-
The primary readout is the normalized mean fluorescence intensity of paternal UBE3A-YFP.
-
Data Analysis and Hit Criteria
-
Normalization: Normalize the fluorescence intensity of each well to the average of the DMSO vehicle control wells on the same plate.
-
Hit Identification: A "hit" can be defined as a compound that produces a signal exceeding a certain threshold above the DMSO control (e.g., >3 standard deviations) and shows a dose-dependent response.
-
Role of this compound: The signal from wells treated with this compound should be indistinguishable from the DMSO control. Any test compound that is structurally similar to a hit should be tested for stereospecific activity if it is chiral. A true positive hit should ideally have an inactive enantiomer.
Conclusion
This compound is an indispensable tool for high-throughput screening assays aimed at identifying and validating compounds that modulate the paternal UBE3A allele. Its lack of activity, in stark contrast to its potent (S)-enantiomer, provides a clear and robust method for confirming the stereospecificity of potential therapeutic candidates. The inclusion of this compound as a negative control is a critical component of a rigorous HTS workflow, ensuring the quality and reliability of the screening data and guiding the selection of promising lead compounds for further development.
References
Application of (R)-PHA533533 in Angelman Syndrome Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelman syndrome (AS) is a severe neurodevelopmental disorder characterized by intellectual disability, motor dysfunction, and seizures.[1][2] It is primarily caused by the loss of function of the maternally inherited UBE3A gene.[1][3] In neurons, the paternal copy of UBE3A is silenced by a long non-coding antisense transcript, UBE3A-ATS.[1][3] A promising therapeutic strategy for AS is to reactivate the dormant paternal UBE3A allele.[1][3] Recent studies have identified (S)-PHA533533 as a small molecule capable of unsilencing paternal Ube3a in mouse models of Angelman syndrome.[1][3] This document provides detailed application notes and protocols for researchers investigating the use of PHA533533 in AS mouse models. The active enantiomer is (S)-PHA533533, while (R)-PHA533533 serves as an inactive control.[3]
Mechanism of Action
(S)-PHA533533 acts through a novel mechanism to reactivate paternal UBE3A expression.[1][3] It significantly downregulates the Ube3a-ATS transcript, which in turn relieves the transcriptional interference on the paternal Ube3a gene, leading to increased Ube3a mRNA and UBE3A protein levels.[1][3] This mechanism is distinct from that of topoisomerase inhibitors, another class of compounds known to unsilence paternal Ube3a.[1][3]
Data Presentation
In Vitro Efficacy of PHA533533 and Analogs in AS Model Mouse Primary Neurons
The following table summarizes the in vitro pharmacology of (S)-PHA533533 and its analogs in primary cortical neurons derived from Angelman syndrome model mice (Ube3am-/p+).[4] Neurons were treated for 72 hours.
| Compound | Concentration | Ube3a-ATS Level (relative to DMSO) | Ube3a mRNA Level (relative to DMSO) | UBE3A Protein Level (relative to WT) |
| DMSO (Vehicle) | 0.1% | 1.0 | ~1.0 | ~5% |
| Topotecan | 0.3 µM | ↓ (Significant) | ↑ (Significant) | ↑ (Significant) |
| (S)-PHA533533 | 1 µM | ↓ (Significant, ~50%) | ↑ (Significant, ~2-fold) | ↑ (Significant, to ~20-30% of WT) |
| This compound | 1 µM | No significant change | No significant change | No significant change |
| Analog 2 | 0.1 µM | ↓ (Significant) | ↑ (Significant) | ↑ (Significant) |
| Analog 3 | 0.1 µM | ↓ (Significant) | ↑ (Significant) | ↑ (Significant) |
Data are approximations derived from graphical representations in Vihma et al., Nature Communications, 2024. For exact values, please refer to the original publication.
In Vivo Efficacy of (S)-PHA533533 in AS Mouse Models
A single intraperitoneal (IP) injection of (S)-PHA533533 in young (postnatal day 11) AS model mice induced widespread neuronal UBE3A expression.[2]
| Treatment | Dosage | Brain Region | UBE3A Protein Level (% of WT) |
| Saline | - | Cortex | ~5% |
| (S)-PHA533533 | 2 mg/kg | Cortex | Increased significantly |
| Saline | - | Hippocampus | ~5% |
| (S)-PHA533533 | 2 mg/kg | Hippocampus | Increased significantly |
| Saline | - | Cerebellum | ~5% |
| (S)-PHA533533 | 2 mg/kg | Cerebellum | Increased significantly |
Qualitative descriptions are based on immunohistochemical analysis from Vihma et al., Nature Communications, 2024. The study demonstrated widespread neuronal UBE3A reinstatement, though levels did not reach those of wild-type controls.[3]
Experimental Protocols
Experimental Workflow Overview
The development and validation of (S)-PHA533533 followed a logical progression from high-throughput screening to in vivo testing.
In Vitro Compound Treatment in Primary Neurons
Objective: To assess the efficacy of (S)-PHA533533 in unsilencing paternal Ube3a in vitro.
Materials:
-
Primary cortical neurons from Angelman syndrome model mice (Ube3am-/p+)
-
(S)-PHA533533 and this compound (inactive control)
-
DMSO (vehicle)
-
Topotecan (positive control)
-
Neuronal plating and culture media
-
Multi-well culture plates
Protocol:
-
Culture primary cortical neurons from P0-P1 pups of AS model mice as per standard protocols.
-
At Day in Vitro (DIV) 7, treat neurons with the compounds.
-
Prepare stock solutions of (S)-PHA533533, this compound, and Topotecan in DMSO.
-
Dilute the compounds in culture medium to the final desired concentrations (e.g., 1 µM for PHA533533, 0.3 µM for Topotecan). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle-only control (0.1% DMSO).
-
Incubate the treated neurons for 72 hours at 37°C and 5% CO2.
-
After incubation, harvest the cells for downstream analysis (qRT-PCR and Western Blot).
Quantitative RT-PCR (qRT-PCR) for Ube3a and Ube3a-ATS
Objective: To quantify the mRNA levels of Ube3a and its antisense transcript.
Protocol:
-
Isolate total RNA from treated primary neurons using a standard RNA extraction kit.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcription kit. For strand-specific detection of Ube3a-ATS, use a tagged gene-specific primer in the RT reaction.
-
Perform qPCR using a SYBR Green-based detection system.
-
Use primers specific for Ube3a, Ube3a-ATS, and a housekeeping gene (e.g., Gapdh) for normalization.
-
Calculate the relative expression levels using the ΔΔCt method.
Western Blot for UBE3A Protein
Objective: To quantify the levels of UBE3A protein.
Protocol:
-
Lyse treated neurons or dissected brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBS-T.
-
Incubate the membrane with a primary antibody against UBE3A (e.g., Sigma-Aldrich, E8655, 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, 1:20,000 dilution).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize UBE3A levels to the loading control.
In Vivo Administration in AS Mouse Models
Objective: To evaluate the ability of (S)-PHA533533 to reinstate UBE3A expression in the brain.
Protocol:
-
Use an established Angelman syndrome mouse model (e.g., Ube3am-/p+).
-
On postnatal day 11 (P11), administer a single intraperitoneal (IP) injection of (S)-PHA533533 at a dosage of 2 mg/kg.
-
Dissolve the compound in a suitable vehicle (e.g., saline).
-
Administer an equivalent volume of the vehicle to a control group of AS mice.
-
At a predetermined time point post-injection (e.g., 48 hours), euthanize the mice.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or dissect the brain for Western blot analysis.
Behavioral Testing Battery for AS Mouse Models
General Considerations:
-
Acclimatize mice to the testing room for at least 30 minutes before each test.
-
Conduct all tests during the light phase of the light/dark cycle.
-
The experimenter should be blind to the genotype and treatment group of the mice.
a. Accelerating Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Apparatus: Accelerating rotarod (e.g., Ugo Basile, Model 7650).
-
Procedure:
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).
-
Once the mouse is stable, start the acceleration protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall or the time until the mouse makes three consecutive passive rotations.
-
Perform two trials per day with a 45-60 minute inter-trial interval for 5 consecutive days.
-
The average latency to fall for each day is the primary measure.
-
b. Open Field Test
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A circular (e.g., 110 cm diameter) or square open field arena.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore freely for 10-30 minutes under controlled lighting (e.g., 25-30 lux).
-
Use an automated tracking system (e.g., EthoVision) to record the total distance moved, time spent in the center versus peripheral zones, and rearing frequency.
-
c. Marble Burying Test
-
Objective: To assess repetitive and compulsive-like behavior.
-
Apparatus: A standard mouse cage with 4-5 cm of clean bedding and 20 glass marbles.
-
Procedure:
-
Arrange the 20 marbles in an equidistant 5x4 grid on top of the bedding.
-
Place the mouse in the cage and allow it to explore for 30 minutes.
-
After 30 minutes, gently remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
d. Nest Building Test
-
Objective: To assess innate, species-typical behavior, which can be deficient in mouse models of neurodevelopmental disorders.
-
Apparatus: A clean cage with bedding and a single piece of nesting material (e.g., a pressed cotton square).
-
Procedure:
-
Single-house the mice for the duration of the test.
-
Introduce the nesting material into the cage approximately one hour before the dark cycle begins.
-
The next morning, score the quality of the nest on a 5-point scale (e.g., from 1=nestlet not noticeably touched, to 5=a near-perfect nest with high walls).
-
The untorn residue of the nesting material can also be weighed as an objective measure.
-
Therapeutic Rationale and Validation
The therapeutic strategy for Angelman syndrome using (S)-PHA533533 is based on a clear molecular hypothesis that is testable in preclinical models.
References
Application Notes and Protocols for In Vivo Delivery of (R)-PHA533533
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA533533 is a small molecule that has been investigated for its potential therapeutic effects. It exists as two enantiomers, (R)-PHA533533 and (S)-PHA533533. It is crucial to note that while the user's interest is in the (R)-enantiomer, current research overwhelmingly focuses on the (S)-enantiomer, particularly for its role in unsilencing the paternal ubiquitin protein ligase E3A (Ube3a) gene, which is a promising therapeutic strategy for Angelman syndrome (AS).[1][2][3] In vitro studies have shown that the (R)-enantiomer has significantly lower activity in this regard compared to the (S)-enantiomer.[1]
These application notes provide a comprehensive overview of the available data on PHA533533, with a necessary focus on the (S)-enantiomer for in vivo methodologies due to the scarcity of data for the (R)-form. The protocols provided are based on successful in vivo studies with (S)-PHA533533 and can be adapted for studies involving this compound. Researchers should, however, consider the profound difference in activity between the two enantiomers when designing their experiments.
(S)-PHA533533 has been shown to downregulate the Ube3a antisense transcript (Ube3a-ATS), leading to the expression of the otherwise silenced paternal Ube3a allele.[1][4] This mechanism of action is independent of its original targets, cyclin-dependent kinase 2 (CDK2) and CDK5.[2][5] In vivo studies in mouse models of AS have demonstrated that peripheral administration of (S)-PHA533533 can lead to widespread unsilencing of Ube3a in the brain.[1][3]
Data Presentation
In Vitro Pharmacological Profile of PHA533533 Enantiomers
The following table summarizes the in vitro pharmacological data for both (S)- and this compound in unsilencing paternal Ube3a-YFP in mouse primary neurons.
| Compound | Cytotoxicity (CC50, µM) | Potency (EC50, µM) | Efficacy (EMAX, % positive neurons) |
| (S)-PHA533533 | >10 | 0.28 | 25.0 |
| This compound | >10 | 1.8 | 15.0 |
Data from in vitro studies on mouse primary neurons.[6]
In Vivo Administration of (S)-PHA533533 in Mice
This table outlines the administration routes and dosages used in published in vivo studies with (S)-PHA533533.
| Route of Administration | Dosage | Animal Model | Study Focus | Reference |
| Intraperitoneal (i.p.) | 2 mg/kg | Postnatal day 11 (P11) Angelman syndrome model mice | Ube3a unsilencing in the brain | [1] |
| Oral | 7.5 mg/kg, twice daily for 20 days | Human ovarian A2780 xenograft mouse model | Anti-tumor activity | [1] |
Pharmacokinetic Properties of (S)-PHA533533
The following table presents the pharmacokinetic parameters of (S)-PHA533533 in CD-1 mice following a 10 mg/kg oral dose.
| Parameter | Value |
| Caco-2 Cell Permeability | High |
| Aqueous Solubility | >200 µM |
| Plasma Protein Binding | ~74% |
| Cytochrome P450 3A4 Stability (90 min) | 96% remaining |
| Clearance Rate | 5.8 ml/min/kg |
| Peak Concentration (Cmax) | 21 µM |
| Area Under the Curve (AUC) | 96 µM/h |
Data from pharmacokinetic studies in CD-1 mice.[1]
Signaling Pathway and Experimental Workflows
Proposed Mechanism of Action of PHA533533
Caption: Mechanism of (S)-PHA533533 in unsilencing paternal Ube3a.
Experimental Workflow: Intraperitoneal Delivery
Caption: Workflow for in vivo study using intraperitoneal delivery.
Experimental Workflow: Oral Delivery
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic study.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare this compound for intraperitoneal and oral administration.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure for Intraperitoneal (i.p.) Formulation (e.g., for a 2 mg/kg dose):
-
Calculate the required amount of this compound based on the number of animals and their average weight.
-
For a dosing volume of 10 mL/kg, a 20g mouse would require a 0.2 mL injection of a 0.2 mg/mL solution.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Dissolve the compound in a minimal amount of DMSO.
-
Add sterile saline to the desired final concentration, vortexing thoroughly to ensure complete dissolution.
-
If solubility is an issue, a co-solvent system may be required. A common vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Warm the solution to room temperature before injection.[7]
Procedure for Oral Gavage Formulation:
-
Follow steps 1-3 from the i.p. formulation procedure.
-
Prepare a suitable vehicle for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
-
Suspend the this compound powder in the vehicle to the desired final concentration.
-
Vortex and sonicate the suspension to ensure homogeneity.
-
Prepare the formulation fresh daily.
Protocol 2: Administration of this compound to Mice
Objective: To administer this compound via intraperitoneal injection or oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriate size syringes (e.g., 1 mL)
-
Appropriate gauge needles (25-27G for i.p. injection)[8]
-
70% ethanol
-
Gauze pads
-
Animal scale
Procedure for Intraperitoneal (i.p.) Injection:
-
Weigh the mouse to calculate the precise injection volume. The maximum recommended volume is 10 mL/kg.[8]
-
Properly restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[7]
-
Position the mouse in dorsal recumbency with its head tilted slightly downwards.[11]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[11][12]
-
Disinfect the injection site with 70% ethanol.[7]
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[7]
-
Gently aspirate to ensure the needle has not entered the bladder or intestines. If fluid is drawn, discard the syringe and re-attempt with a fresh preparation.[11]
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 15 minutes post-injection.[13]
Procedure for Oral Gavage:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[9]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[14]
-
Restrain the mouse by scruffing the neck and holding the head steady. Extend the head back to create a straight line through the neck and esophagus.[9][10]
-
Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[15]
-
If resistance is met, withdraw and re-attempt. Do not force the needle. [15]
-
Once the needle is in the esophagus, administer the formulation slowly and steadily.[9]
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress for 10-15 minutes.[15]
Protocol 3: Analysis of Ube3a mRNA Expression by qPCR
Objective: To quantify the relative expression of Ube3a mRNA in mouse brain tissue.
Materials:
-
Harvested mouse brain tissue
-
RNA lysis buffer (e.g., TRIzol)
-
Homogenizer
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Ube3a and a housekeeping gene (e.g., Gapdh)[1]
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Immediately after harvesting, snap-freeze the brain tissue in liquid nitrogen.
-
Homogenize the tissue in RNA lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for Ube3a or the housekeeping gene, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Ube3a and the housekeeping gene for each sample.
-
Calculate the relative expression of Ube3a mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to vehicle-treated controls.[4]
-
Protocol 4: Analysis of UBE3A Protein Expression by Western Blot
Objective: To quantify the relative levels of UBE3A protein in mouse brain tissue.
Materials:
-
Harvested mouse brain tissue
-
RIPA buffer with protease inhibitors[16]
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against UBE3A (e.g., Sigma-Aldrich E8655)[17][18]
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)[4]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[18]
-
Incubate the membrane with the primary anti-UBE3A antibody overnight at 4°C, diluted in blocking buffer.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angelmansyndromenews.com [angelmansyndromenews.com]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. scribd.com [scribd.com]
- 14. research.fsu.edu [research.fsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Allelic Specificity of Ube3a Expression in the Mouse Brain during Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repub.eur.nl [repub.eur.nl]
- 18. Localization of human UBE3A isoform 3 is highly sensitive to amino acid substitutions at p.Met21 position - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tissue-specific Variation of Ube3a Protein Expression in Rodents and in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of UBE3A Expression in Response to (R)-PHA533533
Audience: Researchers, scientists, and drug development professionals.
Introduction
UBE3A (Ubiquitin Protein Ligase E3A), also known as E6AP, is a crucial enzyme in the ubiquitin-proteasome pathway, responsible for tagging substrate proteins for degradation.[1] The gene encoding UBE3A is subject to genomic imprinting in neurons, where typically only the maternal allele is expressed.[2] Loss of maternal UBE3A function leads to Angelman syndrome, a severe neurodevelopmental disorder.[3][4] Recent research has focused on therapeutic strategies to reactivate the silent paternal UBE3A allele. One such promising small molecule is (S)-PHA533533, which has been shown to increase UBE3A protein levels by downregulating the UBE3A antisense transcript (UBE3A-ATS).[5][6][7] This document provides a detailed protocol for assessing the expression of UBE3A protein via Western blot following treatment with its enantiomer, (R)-PHA533533.
Data Presentation
While the primary focus of published research has been on the (S)-enantiomer of PHA533533, one study has qualitatively assessed the effect of this compound on UBE3A expression. The following table summarizes the more extensively characterized pharmacological parameters for the active (S)-enantiomer in unsilencing paternal Ube3a-YFP in mouse primary neurons, which provides a valuable reference for designing experiments with the (R)-enantiomer.
| Compound | Concentration | Effect on UBE3A Protein Expression | EC50 (µM) | EMAX (%) | Cytotoxicity (CC50, µM) |
| (S)-PHA533533 | 1 µM | Significant increase in paternal UBE3A | 0.54 | 80 | >10 |
| This compound | 1 µM | No significant increase observed | N/A | N/A | >10 |
| Topotecan (Control) | 0.3 µM | Significant increase in paternal UBE3A | 0.12 | 100 | 0.4 |
Data for (S)-PHA533533 and Topotecan are derived from studies on paternal Ube3a-YFP reporter mouse primary neurons.[7] The effect of this compound was qualitatively assessed in a similar system and showed no significant induction of UBE3A expression at the tested concentration.[6]
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is designed for primary cortical neurons derived from an Angelman syndrome model mouse (e.g., Ube3am-/p+), but can be adapted for other relevant cell lines.
-
Cell Seeding: Plate primary cortical neurons at a suitable density on poly-D-lysine coated plates.
-
Cell Culture: Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On day in vitro (DIV) 7, treat the neurons with the desired concentration of this compound (e.g., 1 µM) or vehicle control (0.1% DMSO).
-
Incubate the cells for 72 hours.
-
Western Blot Protocol for UBE3A Detection
1. Sample Preparation (Cell Lysis)
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against UBE3A (e.g., rabbit anti-UBE3A, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the UBE3A band intensity to the corresponding loading control band intensity.
Mandatory Visualizations
Caption: Western Blot Workflow for UBE3A Detection.
Caption: UBE3A Signaling Pathway and Disease.
References
- 1. UBE3A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. The Autism and Angelman Syndrome Protein Ube3A/E6AP: The Gene, E3 Ligase Ubiquitination Targets and Neurobiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angelman syndrome - Wikipedia [en.wikipedia.org]
- 4. From UBE3A to Angelman syndrome: a substrate perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantifying Ube3a-ATS Downregulation Using qPCR Following (S)-PHA533533 Treatment
Audience: Researchers, scientists, and drug development professionals involved in neurodevelopmental disorders and high-throughput screening.
Introduction Angelman syndrome (AS) is a severe neurodevelopmental disorder resulting from the loss of function of the maternally inherited UBE3A gene.[1] In neurons, the paternal copy of UBE3A is silenced by a long non-coding RNA, the Ube3a antisense transcript (Ube3a-ATS).[2][3][4] A promising therapeutic strategy for AS is to reactivate the silent paternal allele.[1][2] The small molecule (S)-PHA533533 has been identified as a novel compound capable of unsilencing paternal Ube3a.[5][6] It acts through a distinct mechanism to significantly downregulate Ube3a-ATS, leading to increased paternal Ube3a mRNA and UBE3A protein levels.[2][3][5] While the user inquired about the (R)-enantiomer, studies indicate that (S)-PHA533533 is the active compound for this unsilencing effect.[5]
This document provides a detailed protocol for using quantitative polymerase chain reaction (qPCR) to analyze the dose-dependent effects of (S)-PHA533533 on Ube3a-ATS and Ube3a mRNA expression in primary neuronal cultures derived from AS model mice.
Mechanism of Action (S)-PHA533533 reactivates the paternally inherited Ube3a gene. Its mechanism involves the significant downregulation of the Ube3a-ATS, which normally represses the paternal Ube3a allele. By reducing the levels of this antisense transcript, the transcriptional machinery can access and express the paternal Ube3a gene, leading to the production of functional UBE3A protein.
Experimental Data
The following table summarizes representative quantitative data from a dose-response experiment assessing the impact of (S)-PHA533533 on Ube3a-ATS and Ube3a mRNA levels in primary cortical neurons from an AS mouse model (Ube3am-/p+) after 72 hours of treatment. Data is normalized to a vehicle control (DMSO) and presented as mean ± SEM.
| Treatment Concentration | Relative Ube3a-ATS Expression (Fold Change) | Relative Ube3a mRNA Expression (Fold Change) |
| Vehicle (0.1% DMSO) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 0.1 µM (S)-PHA533533 | 0.65 ± 0.08 | 1.85 ± 0.21 |
| 0.5 µM (S)-PHA533533 | 0.31 ± 0.05 | 3.50 ± 0.45 |
| 1.0 µM (S)-PHA533533 | 0.18 ± 0.04 | 4.75 ± 0.60 |
| 5.0 µM (S)-PHA533533 | 0.15 ± 0.03 | 4.90 ± 0.55 |
Experimental Workflow & Protocols
The overall workflow involves treating primary neuronal cultures with (S)-PHA533533, followed by RNA extraction, conversion to cDNA, and finally, qPCR analysis to quantify changes in gene expression.
Protocol 1: Primary Neuron Culture and Treatment
This protocol is adapted for primary cortical neurons from postnatal day 0-1 (P0-P1) AS model mice (e.g., Ube3am-/p+).
Materials:
-
P0-P1 AS model mouse pups
-
Dissection medium (Hibernate-E, supplemented)
-
Digestion solution (e.g., Papain)
-
Plating medium (Neurobasal medium with B27 supplement, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates
-
(S)-PHA533533 stock solution (e.g., 10 mM in DMSO)
-
Vehicle: DMSO
Procedure:
-
Isolate cerebral cortices from P0-P1 mouse pups in chilled dissection medium.
-
Mince the tissue and digest with papain solution according to the manufacturer's protocol to obtain a single-cell suspension.
-
Count viable cells and plate them on poly-D-lysine coated plates at a desired density (e.g., 1x105 cells/cm2) in plating medium.
-
Incubate cultures at 37°C in a 5% CO2 humidified incubator.
-
After 7 days in vitro (DIV7), prepare serial dilutions of (S)-PHA533533 in pre-warmed plating medium. Also, prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Replace half of the medium in each well with the corresponding treatment or vehicle medium.
-
Return the plates to the incubator for 72 hours.
Protocol 2: Total RNA Extraction and cDNA Synthesis
Materials:
-
RNA lysis buffer (e.g., Buffer RLT from Qiagen)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
Nuclease-free water
Procedure:
-
After 72 hours of treatment, aspirate the medium from the wells.
-
Lyse the cells directly in the well by adding the appropriate volume of lysis buffer.
-
Homogenize the lysate and proceed with total RNA extraction following the manufacturer's protocol for the chosen kit.
-
Perform an on-column DNase I treatment to eliminate any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and determine its concentration and purity (A260/A280 ratio).
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
Protocol 3: qPCR Analysis
Materials:
-
cDNA from treated and control samples
-
SYBR Green or TaqMan qPCR Master Mix
-
Forward and reverse primers for target genes (Ube3a-ATS, Ube3a) and a reference gene (Gapdh).
-
qPCR-compatible plates and sealer
-
Real-time PCR detection system
Primer Design: The Ube3a-ATS is a very long transcript, and primer design is critical. Primers should be designed to target a specific, stable region of the transcript that is known to be expressed. It is recommended to design and validate multiple primer sets.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Human UBE3A | GAGACTCAAAGTTAGACGTGACC | CCCTCATCAACTCCTTGTTCTCC[7] |
| Mouse Ube3a-ATS | Sequence to be designed | Sequence to be designed |
| Mouse Gapdh | AACTTTGGCATTGTGGAAGG | CACATTGGGGGTAGGAACAC[8] |
qPCR Reaction Setup (per 20 µL reaction):
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM stock)
-
1 µL of Reverse Primer (10 µM stock)
-
2 µL of cDNA template (diluted)
-
6 µL of Nuclease-free water
Thermal Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 5 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
Data Analysis:
-
Determine the threshold cycle (Ct) for each reaction.
-
Normalize the Ct values of the target genes (Ube3a-ATS, Ube3a) to the Ct value of the reference gene (Gapdh) for each sample (ΔCt = Cttarget - Ctreference).
-
Normalize the ΔCt values of the treated samples to the average ΔCt of the vehicle control group (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in expression using the 2-ΔΔCt formula.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. angelmansyndromenews.com [angelmansyndromenews.com]
- 7. origene.com [origene.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
Application Notes: Immunohistochemical Analysis of (R)-PHA533533 Treated Cells
Introduction
(R)-PHA533533 is a potent and selective small molecule inhibitor of the Tropomyosin receptor kinase A (TrkA). TrkA is a high-affinity receptor for Nerve Growth Factor (NGF). Upon NGF binding, TrkA dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades crucial for cell survival, proliferation, and differentiation, primarily the PI3K/Akt and MAPK/ERK pathways.[1][2][3] Dysregulation of the TrkA pathway has been implicated in various cancers, making it a key target for therapeutic development.[1][4][5]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of cells treated with this compound. The methodologies described are designed for researchers, scientists, and drug development professionals to assess the inhibitor's effect on TrkA phosphorylation and its downstream signaling pathways in situ.
Data Presentation: Expected Outcomes
The following tables summarize hypothetical quantitative data from IHC analysis of a relevant cancer cell line (e.g., neuroblastoma) xenograft model treated with this compound. Staining intensity is scored on a scale of 0 (negative) to 3 (strong), and the percentage of positive cells is determined. The H-Score (Histoscore) provides a semi-quantitative measure of protein expression, calculated as: H-Score = Σ (Intensity × Percentage of cells at that intensity).
Table 1: IHC Analysis of Phospho-TrkA (Tyr490) Inhibition
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 92 ± 5 | 276 ± 30 |
| This compound (10 mg/kg) | 1.4 ± 0.5 | 35 ± 12 | 49 ± 20 |
| This compound (30 mg/kg) | 0.6 ± 0.2 | 10 ± 7 | 6 ± 5 |
Table 2: Downstream Effect on Phospho-Akt (Ser473)
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 88 ± 8 | 238 ± 42 |
| This compound (10 mg/kg) | 1.6 ± 0.6 | 45 ± 15 | 72 ± 31 |
| This compound (30 mg/kg) | 0.8 ± 0.3 | 20 ± 9 | 16 ± 9 |
Table 3: Downstream Effect on Phospho-ERK1/2 (Thr202/Tyr204)
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.8 ± 0.2 | 90 ± 6 | 252 ± 24 |
| This compound (10 mg/kg) | 1.7 ± 0.4 | 50 ± 11 | 85 ± 25 |
| This compound (30 mg/kg) | 0.9 ± 0.4 | 25 ± 10 | 23 ± 12 |
Signaling Pathway and Experimental Diagrams
The diagrams below illustrate the targeted signaling pathway, the logical framework of the experiment, and the general IHC workflow.
Caption: Targeted TrkA Signaling Pathway.
Caption: Logical Framework of the Experiment.
Caption: Immunohistochemistry Experimental Workflow.
Experimental Protocols
This section provides detailed protocols for cell treatment and subsequent immunohistochemical staining.
A. Cell Culture and Treatment Protocol
-
Cell Culture : Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma, NIH-3T3 fibroblasts) in appropriate media supplemented with serum and antibiotics until they reach 70-80% confluency.
-
Serum Starvation : To reduce basal pathway activation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5%) or serum-free medium.
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in the serum-free medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-incubation with Inhibitor : Treat the cells with the various concentrations of this compound or vehicle control for 1-2 hours.
-
Ligand Stimulation : Stimulate the cells with an appropriate concentration of NGF (e.g., 50 ng/mL) for 15-30 minutes to induce TrkA pathway activation.
-
Cell Harvesting and Fixation : Immediately wash the cells with ice-cold PBS and proceed to fixation for IHC analysis. For generating cell pellets, scrape the cells, centrifuge, and fix the resulting pellet in 10% neutral buffered formalin (NBF).
B. Immunohistochemistry (IHC) Staining Protocol
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) cell pellets or tissue sections.[6][7][8]
Reagents and Materials:
-
Xylene and Graded Ethanol Series (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, TBS-T)
-
Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in Methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBS-T)
-
Primary Antibodies (See Table 4 for recommendations)
-
HRP-conjugated Secondary Antibody (Polymer-based systems are recommended for high sensitivity)
-
DAB Substrate-Chromogen System
-
Hematoxylin (B73222) Counterstain
-
Mounting Medium
Table 4: Recommended Primary Antibodies for IHC
| Target Protein | Recommended Dilution | Supplier Example | Catalog # Example |
| Phospho-TrkA (Tyr490) | 1:100 - 1:250 | Thermo Fisher Scientific | PA5-104674[9] |
| Phospho-Akt (Ser473) | 1:50 - 1:100 | Cell Signaling Technology | #9277[10] |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1:200 - 1:400 | Cell Signaling Technology | #4370 |
Procedure:
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval :
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).[11]
-
Allow slides to cool to room temperature in the buffer (approx. 30 minutes).
-
Rinse slides in deionized water, then in Wash Buffer.
-
-
Peroxidase Block :
-
Incubate slides in Peroxidase Blocking Solution for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse thoroughly with Wash Buffer (3 changes, 5 minutes each).
-
-
Blocking :
-
Incubate slides with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation :
-
Drain blocking buffer (do not rinse).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody and Detection :
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Incubate with an HRP-polymer conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Apply the DAB chromogen solution and incubate until a brown color develops (typically 2-10 minutes). Monitor under a microscope to avoid over-staining.
-
Rinse gently with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting :
C. Imaging and Quantitative Analysis
-
Imaging : Capture high-resolution images of the stained slides using a brightfield microscope or a digital slide scanner. Ensure consistent lighting and magnification across all samples.
-
Quantitative Analysis : Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the staining.[12]
-
Color Deconvolution : Separate the DAB (brown) and Hematoxylin (blue) stains into separate channels.
-
Scoring : Measure the staining intensity and the percentage of positive cells within defined regions of interest.
-
H-Score Calculation : Calculate the H-Score to provide a numerical value for comparison between treatment groups.[6]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining / Weak Signal | Inactive primary antibody | Use a validated antibody at the optimal dilution; ensure proper storage. |
| Inadequate antigen retrieval | Optimize retrieval time, temperature, and buffer pH.[11] | |
| Insufficient primary antibody incubation | Increase incubation time (e.g., overnight at 4°C). | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody. |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is sufficient. | |
| Over-staining with DAB | Reduce DAB incubation time and monitor development closely. | |
| Inconsistent Staining | Uneven reagent application | Ensure the entire tissue section is covered with each reagent. |
| Tissues dried out during staining | Use a humidified chamber for incubation steps. |
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-TrkA (Tyr674/675)/TrkB (Tyr706/707) (C50F3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 8. ptglab.com [ptglab.com]
- 9. Phospho-TrkA (Tyr490) Polyclonal Antibody (PA5-104674) [thermofisher.com]
- 10. Phospho-Akt (Ser473) Antibody (IHC Specific) | Cell Signaling Technology [cellsignal.com]
- 11. youtube.com [youtube.com]
- 12. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(R)-PHA533533 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-PHA533533.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (S)-PHA533533?
This compound is the inactive enantiomer of (S)-PHA533533.[1] While structurally similar, the biological activity resides in the (S)-enantiomer. (S)-PHA533533 is known as a cyclin-dependent kinase 2 (CDK2) inhibitor with potential anti-tumor activity.[1][2] More recently, it has been identified as a promising compound for the treatment of Angelman syndrome because it can "unsilence" the paternal copy of the UBE3A gene.[3][4][5] this compound is often used as a negative control in experiments to demonstrate the stereospecificity of the effects of (S)-PHA533533.[3][6]
Q2: I am observing precipitation of this compound when preparing my aqueous solution. What could be the cause and how can I resolve it?
While (S)-PHA533533 is reported to have good aqueous solubility (>200 μM), issues can still arise, especially at higher concentrations or in certain buffer systems.[7] The solubility of the (R)-enantiomer is expected to be similar. Precipitation in aqueous solutions can be due to several factors:
-
Concentration Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration higher than its aqueous solubility limit.
-
Buffer Composition: The specific components of your buffer (e.g., salts, pH) can influence the solubility of the compound.
-
Temperature: Solubility can be temperature-dependent.
To address this, consider the following troubleshooting steps:
-
Sonication and/or Gentle Heating: These methods can help dissolve the compound.[2]
-
Use of a Co-solvent: For concentrations above the aqueous solubility limit, a co-solvent system is often necessary. A common starting point is to first dissolve this compound in an organic solvent like DMSO and then dilute it into your aqueous buffer.[2]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] (S)-PHA533533 is highly soluble in DMSO, up to 100 mg/mL (295.51 mM), though this may require sonication.[2] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What are the recommended storage conditions for this compound stock solutions?
To maintain the stability and activity of your this compound stock solution, it is advisable to:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Protect from Light: It is good practice to protect the stock solution from light.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer during experiment | The final concentration of the compound exceeds its solubility in the aqueous media. | 1. Lower the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible.3. Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for in vivo studies.[2] |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage.2. Inaccurate concentration of the stock solution. | 1. Prepare fresh stock solutions from powder.2. Ensure the compound is fully dissolved in the stock solution; use sonication if necessary.[2]3. Verify the accuracy of your pipetting and dilution calculations. |
| Cell toxicity observed at expected non-toxic concentrations | The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. | 1. Calculate the final percentage of the solvent in your experimental setup.2. Ensure the final solvent concentration is below the tolerance level for your specific cell type (typically <0.5% for DMSO).3. Include a vehicle control (medium with the same concentration of solvent) in your experimental design. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. For 1 mg of this compound (MW: 338.36 g/mol ), you will need 29.55 µL of DMSO to make a 100 mM stock, which can then be diluted. For a 10 mM stock from 1 mg, you would add 295.51 µL of DMSO.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the powder.[2]
-
Vortex the solution to mix.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for short intervals until the solution is clear.[2]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
Preparation of an In Vivo Formulation (Example)
For in vivo experiments, a formulation that improves solubility and bioavailability is often required. The following is an example protocol adapted from information for (S)-PHA533533.[2]
Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline and mix to bring the final volume to 1 mL. The final concentration of this compound in this formulation would be 2.5 mg/mL.[2]
Note: It is recommended to prepare this formulation fresh on the day of use.[2]
Visualizations
Signaling Pathway of (S)-PHA533533 in Angelman Syndrome
Caption: Mechanism of paternal UBE3A unsilencing by (S)-PHA533533.
Experimental Workflow for Assessing this compound Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. angelmansyndromenews.com [angelmansyndromenews.com]
- 6. researchgate.net [researchgate.net]
- 7. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
(R)-PHA533533 stability and storage long-term
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and storage of (R)-PHA533533, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a well-sealed container at low temperatures to minimize degradation. Based on general guidelines for small molecule active pharmaceutical ingredients (APIs), the following conditions are recommended.[1][2][3]
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be prepared in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at low temperatures. While specific data for the (R)-enantiomer is unavailable, guidelines for the (S)-enantiomer suggest the following storage conditions for solutions, which can be used as a starting point:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month, protected from light.
It is crucial to use high-purity solvents and to seal containers tightly to prevent solvent evaporation and contamination.
Q3: Can I store this compound at room temperature?
Room temperature storage is not recommended for long-term preservation of this compound. Elevated temperatures can accelerate the degradation of small molecules.[4] For short-term handling during experimental procedures, the compound should be kept at ambient temperature for the minimum time necessary.
Q4: What signs of degradation should I look for in my solid sample or solutions?
Visual inspection can sometimes reveal degradation. Signs of degradation may include:
-
Solid: A change in color or appearance of the powder.
-
Solution: A change in color, or the formation of precipitates.[5]
However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the purity and concentration of the compound.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Precipitation observed in a stock solution upon thawing.
-
Possible Cause 1: Exceeded solubility at low temperatures. The compound may be precipitating out of solution as it cools.
-
Solution: Gently warm the solution to room temperature and vortex or sonicate to redissolve the compound completely before use. Always ensure the solution is clear before making dilutions.
-
-
Possible Cause 2: Solvent evaporation. Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration beyond its solubility limit.
-
Solution: Use high-quality vials with tight-sealing caps. Consider using parafilm to further seal the cap for long-term storage.
-
-
Possible Cause 3: Repeated freeze-thaw cycles. This can affect the stability of the compound in solution.
-
Solution: Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue 2: Inconsistent or unexpected results in biological assays.
-
Possible Cause 1: Compound degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Verify the purity of your this compound stock using an analytical technique like HPLC. Prepare fresh stock solutions from solid material if degradation is suspected.
-
-
Possible Cause 2: Inaccurate concentration. This could be due to weighing errors, incomplete dissolution, or solvent evaporation.
-
Solution: Ensure your balance is properly calibrated. Confirm complete dissolution of the solid material when preparing stock solutions. Always use tightly sealed containers. It is good practice to determine the concentration of your stock solution spectrophotometrically, if a molar extinction coefficient is known, or by using a validated HPLC method with a reference standard.
-
-
Possible Cause 3: Interaction with experimental components. The compound may interact with plastics or other materials used in your experimental setup.
-
Solution: Use low-binding labware where possible. If you suspect interactions, test the stability of your compound in the presence of your experimental components.
-
Issue 3: Broad or split peaks when analyzing this compound by HPLC.
-
Possible Cause 1: Poor sample dissolution. The sample may not be fully dissolved in the injection solvent.
-
Solution: Ensure the sample is completely dissolved before injection. The injection solvent should ideally be the same as the mobile phase.
-
-
Possible Cause 2: Column overload. Injecting too much of the compound can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Column degradation. The stationary phase of the HPLC column can degrade over time.
-
Solution: Use a guard column to protect the analytical column. If the problem persists, replace the column.
-
-
Possible Cause 4: Inappropriate mobile phase. The pH or composition of the mobile phase may not be optimal for the compound.
-
Solution: Adjust the pH of the mobile phase to ensure the compound is in a single ionic state. Optimize the mobile phase composition to achieve better peak shape.[6]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Relative Humidity | Duration | Special Conditions |
| Solid | -20°C or below | Low | Long-term | Protect from light; store in a desiccator. |
| Solution | -80°C | N/A | Up to 6 months | Aliquot to avoid freeze-thaw; protect from light. |
| Solution | -20°C | N/A | Up to 1 month | Aliquot to avoid freeze-thaw; protect from light. |
Table 2: ICH Guidelines for Stability Testing of Small Molecules
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. These are general guidelines and specific conditions should be based on the properties of this compound.[7][8][9][10]
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines the steps to develop a stability-indicating HPLC method for this compound and to perform forced degradation studies to understand its degradation pathways.[11][12][13]
1. HPLC Method Development (Initial Phase)
-
Objective: To develop an HPLC method that separates this compound from its potential degradation products.
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Optimization: Adjust the gradient, mobile phase composition, pH, and flow rate to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.[14][15]
2. Forced Degradation Studies
-
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.[16] This is essential to demonstrate the specificity of the analytical method.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11][17]
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for a specified time.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for a specified time.
-
Oxidation: 3% H₂O₂ at room temperature for a specified time.[16]
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) and in solution at 60°C.
-
Photostability: Expose the solid compound and its solution to UV and visible light, as per ICH Q1B guidelines.[9]
-
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method. The chromatograms should show the separation of the parent peak from any degradation product peaks.
3. Method Validation
-
Objective: To validate the stability-indicating nature of the HPLC method according to ICH guidelines.
-
Parameters to Validate: Specificity (as demonstrated in forced degradation studies), linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Workflow for long-term stability testing of this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. suanfarma.com [suanfarma.com]
- 2. susupport.com [susupport.com]
- 3. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 4. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. pharmaacademias.com [pharmaacademias.com]
- 10. database.ich.org [database.ich.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijtsrd.com [ijtsrd.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Forced Degradation Studies - STEMart [ste-mart.com]
- 17. pharmtech.com [pharmtech.com]
Troubleshooting unexpected results with (R)-PHA533533
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-PHA533533 in their experiments. Our goal is to help you navigate potential challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (S)-PHA533533 in the context of Angelman syndrome research?
A1: (S)-PHA533533 acts through a novel mechanism to unsilence the paternal allele of the UBE3A gene.[1][2] It achieves this by downregulating the long non-coding antisense transcript, Ube3a-ATS, which normally represses the expression of the paternal Ube3a gene.[1][3] This leads to a significant increase in paternal Ube3a mRNA and UBE3A protein levels.[1][2]
Q2: I am not observing an increase in UBE3A expression. Is there an issue with the compound?
A2: A common reason for a lack of activity is the use of the incorrect enantiomer. The unsilencing effect on paternal Ube3a is specific to the (S)-enantiomer, (S)-PHA533533.[2][3] The (R)-enantiomer, (R)-PHA533533, is inactive in this regard.[2][3] Please verify the stereochemistry of your compound.
Q3: Is the effect of (S)-PHA533533 dependent on its previously reported targets, CDK2/CDK5 or topoisomerase 1?
A3: No, the unsilencing of paternal Ube3a by (S)-PHA533533 is independent of CDK2/CDK5 and topoisomerase 1 (TOP1) inhibition.[4][5]
Q4: What are the recommended in vitro concentrations and treatment durations for (S)-PHA533533?
A4: For primary cortical neurons derived from Angelman syndrome model mice, a concentration of 1 µM (S)-PHA533533 applied for 72 hours has been shown to be effective.[3]
Q5: Can (S)-PHA533533 be used for in vivo studies?
A5: Yes, (S)-PHA533533 has demonstrated good bioavailability in the brain.[5][6] A single intraperitoneal injection of 2 mg/kg in young Angelman syndrome model mice induced widespread neuronal expression of UBE3A.[7][8]
Troubleshooting Guide
This guide addresses common unexpected results and provides potential solutions.
Problem 1: No significant increase in UBE3A protein or Ube3a mRNA levels.
| Potential Cause | Recommended Action |
| Incorrect Enantiomer | Confirm that you are using (S)-PHA533533, not the inactive (R)-enantiomer.[2][3] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A starting point of 1 µM is recommended for primary neurons.[3] |
| Insufficient Treatment Duration | Ensure a sufficient treatment period. For in vitro neuronal cultures, a 72-hour incubation has been shown to be effective.[3] |
| Cell Model Issues | Verify the genotype of your Angelman syndrome model cells or animals. Ensure that the paternal UBE3A allele is intact and capable of being activated. |
| Compound Degradation | Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh working solutions for each experiment. |
Problem 2: High cellular toxicity or cell death observed.
| Potential Cause | Recommended Action |
| Excessive Concentration | High concentrations of any compound can lead to toxicity. Reduce the concentration of (S)-PHA533533 in your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. A final concentration of 0.1% DMSO is generally well-tolerated by primary neurons.[3] |
| Extended Treatment Duration | While 72 hours is a recommended starting point, prolonged exposure may be detrimental to some cell types. Consider reducing the treatment duration. |
Experimental Protocols
In Vitro Unsilencing of Paternal Ube3a in Mouse Primary Neurons
This protocol is based on methodologies described in the literature.[3]
-
Cell Culture: Culture primary cortical neurons derived from wild-type (WT) or Angelman syndrome model (e.g., Ube3am-/p+) mice.
-
Treatment: At day in vitro (DIV) 7, treat the neurons with 1 µM (S)-PHA533533 or vehicle control (e.g., 0.1% DMSO) for 72 hours.
-
Analysis:
-
qRT-PCR: Harvest RNA and perform quantitative reverse transcription PCR to measure the relative quantities of Ube3a-ATS and Ube3a transcripts. Normalize to a housekeeping gene such as Gapdh.
-
Western Blotting: Lyse cells and perform western blotting to determine the expression of UBE3A protein. Normalize to a loading control like β-ACTIN.
-
Pharmacological Parameters of (S)-PHA533533 and Analogs
The following table summarizes the pharmacological parameters for the unsilencing of paternal UBE3A-YFP.
| Compound | EC₅₀ (µM) | Maximum Effect (% of Topotecan) |
| (S)-PHA533533 | 0.29 ± 0.03 | 100 ± 5 |
| This compound | >10 | Not Applicable |
Data presented as mean ± SEM. EC₅₀ and maximum effect were determined in paternal Ube3a-YFP reporter neurons.[9]
Visualized Pathways and Workflows
Caption: Mechanism of paternal UBE3A unsilencing by (S)-PHA533533.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. angelmansyndromenews.com [angelmansyndromenews.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-PHA533533 Concentration for Minimal Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (R)-PHA533533 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of this compound to achieve your desired experimental outcomes while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action of this compound and why might it cause cytotoxicity?
A1: While the precise mechanism of this compound is not extensively published, its enantiomer, (S)-PHA533533, is known as a cyclin-dependent kinase 2 (CDK2) inhibitor.[1][2] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and, at certain concentrations, apoptosis (programmed cell death). It is plausible that this compound may also exhibit activity at CDK2 or other kinases, and that cytotoxicity observed is a result of on-target or off-target inhibition of proteins essential for cell survival and proliferation.
Q2: Is some level of cytotoxicity expected with this compound?
A2: Yes, a certain degree of cytotoxicity can be an expected outcome, particularly at higher concentrations, if the compound's mechanism of action involves the inhibition of pathways essential for cell proliferation and survival. However, observing significant cytotoxicity at concentrations well below the intended effective dose warrants a thorough investigation to optimize the experimental conditions.
Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A3: The ideal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and assessing both the desired biological effect and cell viability in parallel. The goal is to identify the lowest concentration that produces the desired effect with minimal impact on cell viability.
Q4: Could the solvent used to dissolve this compound be contributing to cytotoxicity?
A4: Absolutely. Small molecule inhibitors are often dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO), which can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line, which is typically between 0.1% and 0.5%. Always include a vehicle control (cells treated with the solvent alone at the same final concentration used for the highest this compound dose) in your experiments to assess solvent toxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity in your experiments with this compound, consult the following troubleshooting table.
| Issue | Possible Cause | Recommended Solution |
| High cell death across all tested concentrations | Compound concentration is too high. | Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). |
| Solvent toxicity. | Ensure the final solvent concentration (e.g., DMSO) is within a non-toxic range for your cell line (typically ≤0.1%). Run a vehicle-only control. | |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation into potentially more toxic substances. | |
| Cell culture contamination. | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can increase sensitivity to cytotoxic agents. | |
| Cytotoxicity observed at concentrations where no biological effect is seen | Off-target effects. | The compound may be hitting unintended targets that are critical for cell survival. Consider using a structurally different compound with a similar intended mechanism of action to see if the effect is reproducible. |
| Sensitive cell line. | Your chosen cell line may be particularly sensitive to the effects of this compound. Consider testing in a different, less sensitive cell line if appropriate for your research question. | |
| Inconsistent cytotoxicity results between experiments | Inconsistent cell culture conditions. | Standardize cell culture parameters such as passage number, confluency at the time of treatment, and media composition. |
| Pipetting errors during dilution. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. |
Data Presentation: this compound Cytotoxicity in Mouse Primary Neurons
The following table summarizes in vitro cytotoxicity data for this compound in mouse primary neurons. This data can serve as a reference point for designing your own dose-response experiments.
| Compound | Cell Type | Assay Duration | CC50 (µM) | Reference |
| This compound | Mouse Primary Neurons | 72 hours | >30 | [3] |
CC50 is the concentration of a compound that causes 50% cytotoxicity.
Experimental Protocols
To accurately determine the optimal concentration of this compound, it is crucial to employ reliable methods for assessing cell viability and cytotoxicity. Below are detailed protocols for commonly used assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][4][5][6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[2][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9] The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.
-
Assay Plate Preparation: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: To calculate the percentage of cytotoxicity, you will need controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). The percent cytotoxicity is calculated as: ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Potential Signaling Pathway for this compound-Induced Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway through which this compound might induce cytotoxicity, assuming it acts as a CDK2 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to prevent (R)-PHA533533 precipitation in media
Welcome to the Technical Support Center for small molecule handling in biological media. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the precipitation of compounds, such as (R)-PHA533533, in experimental media.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, precipitated immediately after I added its DMSO stock solution to my cell culture medium. What is the primary cause?
A1: Immediate precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds.[1][2] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment as the DMSO is diluted.[1][3] This phenomenon is often referred to as the compound "crashing out" of solution.[1]
Q2: I observe precipitation in my media over a longer period in the incubator. What could be the cause?
A2: Delayed precipitation can be due to several factors:
-
Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and the bench can cause temperature changes that affect compound solubility.[1]
-
Media Evaporation: Over time, especially in long-term cultures, media can evaporate, increasing the concentration of the compound and other media components, potentially exceeding the solubility limit.[1][4]
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[5][6]
-
Compound Instability: The compound may degrade or interact with media components over time, forming less soluble species.[5]
-
Kinetic vs. Thermodynamic Solubility: The compound might initially be in a supersaturated state (kinetic solubility) and then precipitate over time as it reaches its more stable, lower thermodynamic solubility.[7]
Q3: Can the final concentration of DMSO in the media affect my experiment?
A3: Yes. While DMSO is an excellent solvent for many nonpolar compounds, high final concentrations can be toxic to cells.[1][8] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize any impact on cell viability and function.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]
Q4: How does serum in the culture media affect the solubility of my compound?
A4: Serum contains proteins and lipids that can bind to hydrophobic compounds, which can either increase their apparent solubility or reduce their bioavailability to the cells.[10] The effect of serum can vary between different compounds and serum lots.[10]
Q5: Should I use media that has a visible precipitate?
A5: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved, active compound is lower than intended and unknown, which will lead to unreliable and irreproducible results.[7] Furthermore, the precipitate itself could have cytotoxic effects.[9]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after adding the this compound stock solution to the media, follow these steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound is above its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols).[1][11] |
| Solvent Shock/Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[1][9] | Perform serial dilutions. A common method is to first create an intermediate dilution of the stock in pre-warmed (37°C) media, then add this to the final volume.[1][9] Always add the stock solution to the media dropwise while gently vortexing.[1] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1][5] |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration does not guarantee solubility upon dilution into an aqueous solution.[1] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This might require preparing a more concentrated stock solution in DMSO. |
Issue 2: Delayed Precipitation in the Incubator
If the media appears clear initially but a precipitate forms over time, consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation in long-term cultures concentrates all media components, including the compound.[1] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Temperature cycling from removing plates from the incubator can reduce compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator.[1] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[5][9] | Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
| Stock Solution Instability | The compound in the stock solution may be degrading due to repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5] Store aliquots appropriately, typically at -20°C or -80°C.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a best-practice method for diluting a hydrophobic compound from a DMSO stock for use in cell culture.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming to 37°C can be applied.[5][12]
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[1][5]
-
Create an Intermediate Dilution (Optional but Recommended): To minimize solvent shock, first prepare an intermediate dilution. For example, add 1 µL of a 10 mM stock to 99 µL of pre-warmed medium to create a 100 µM solution. Gently vortex this intermediate dilution.[9]
-
Prepare the Final Working Solution: Add the intermediate dilution (or a small volume of the high-concentration stock) to the final volume of pre-warmed medium while gently vortexing. For instance, add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium to achieve a 1 µM final concentration.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare Serial Dilutions in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in 100% DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your pre-warmed complete cell culture medium. For example, add 1 µL of each DMSO dilution to 100 µL of media. Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance indicates precipitation.[1][13]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these conditions.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: General experimental workflow for a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (R)-PHA533533 and its Enantiomer in Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-PHA533533 and its active enantiomer, (S)-PHA533533, in neuronal cell experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of PHA533533 in neuronal cells?
A1: The S-enantiomer, (S)-PHA533533, has been identified as a potent small molecule that "unsilences" the paternal copy of the UBE3A gene in neurons.[1][2][3][4] This effect is achieved by downregulating the UBE3A antisense transcript (UBE3A-ATS).[1][5] This activity is being explored as a potential therapeutic strategy for Angelman syndrome, a neurodevelopmental disorder caused by the loss of the maternal copy of UBE3A.[1][3][4]
Q2: What is the role of the this compound enantiomer?
A2: In the context of UBE3A unsilencing, this compound is considered the inactive enantiomer.[6] Studies have shown that it does not significantly induce the expression of paternal UBE3A in neuronal cells at concentrations where the S-enantiomer is highly active.[6]
Q3: Are there any known off-target effects of this compound in neuronal cells?
A3: Currently, there is a lack of specific data on the off-target effects of this compound in neuronal cells. While it is inactive in unsilencing UBE3A, this does not exclude the possibility of it interacting with other cellular targets. Researchers should be aware that the absence of evidence is not evidence of absence of off-target activity.
Q4: What were the original targets of PHA533533?
A4: PHA533533 was originally developed as an anti-tumor agent and is a known inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5).[4] However, research indicates that the unsilencing of paternal UBE3A by (S)-PHA533533 occurs through a mechanism that is independent of CDK2 and CDK5 inhibition.[1][4]
Q5: What are the potential off-target effects related to CDK2 and CDK5 inhibition in neurons?
A5:
-
CDK5: In neurons, CDK5 is crucial for development, synaptic plasticity, and other key functions. Dysregulation of CDK5 activity is implicated in neurodegenerative diseases. Inhibition of CDK5 can have neuroprotective or neurotoxic effects depending on the specific context and the level of inhibition.
-
CDK2: CDK2 is involved in cell cycle regulation, and in the brain, it plays a role in the proliferation of neural progenitor cells.
Given that (S)-PHA533533 is a CDK2/5 inhibitor, researchers should consider the possibility of observing effects related to the inhibition of these kinases, especially at higher concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No UBE3A unsilencing observed with (S)-PHA533533. | Incorrect enantiomer used. Suboptimal concentration. Degraded compound. Insufficient treatment duration. | Verify that the (S)-enantiomer was used. Perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell type (EC50 in mouse primary neurons is ~0.54 µM). Ensure proper storage of the compound (-20°C or -80°C). The typical treatment duration is 72 hours. |
| High levels of cytotoxicity observed. | Compound concentration is too high. Solvent toxicity. | Determine the cytotoxic concentration 50 (CC50) for your cell type (in mouse primary neurons, it is reported to be >10 µM). Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically ≤ 0.1%). |
| Variability in UBE3A expression between experiments. | Inconsistent cell health or density. Variability in compound treatment. | Standardize your primary neuronal culture protocol. Ensure consistent cell plating density. Prepare fresh dilutions of the compound for each experiment. |
| Unexpected changes in neuronal morphology or viability. | Potential off-target effects, possibly related to CDK2/5 inhibition. | Consider if the observed phenotype aligns with known effects of CDK2 or CDK5 inhibition in neurons. If possible, use a structurally unrelated UBE3A unsilencer as a control to see if the effect is specific to PHA533533. |
| This compound shows an unexpected biological effect. | A novel, uncharacterized off-target effect of the R-enantiomer. | As the off-target profile of this compound is not well-defined, any observed activity should be interpreted with caution. Consider performing target deconvolution studies to identify potential binding partners. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of PHA533533 enantiomers in neuronal cells.
| Compound | Assay | Cell Type | Parameter | Value |
| (S)-PHA533533 | Paternal UBE3A Unsilencing | Mouse Primary Neurons | EC50 | 0.54 µM |
| Paternal UBE3A Unsilencing | Mouse Primary Neurons | Emax | ~80% | |
| Cytotoxicity | Mouse Primary Neurons | CC50 | >10 µM | |
| This compound | Paternal UBE3A Unsilencing | Mouse Primary Neurons | Activity | Inactive |
| Cytotoxicity | Mouse Primary Neurons | CC50 | >10 µM |
Experimental Protocols
Primary Neuronal Culture and Compound Treatment
This protocol is a general guideline for the culture of primary mouse cortical neurons and subsequent treatment with PHA533533.
Materials:
-
E15.5 mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain digestion solution
-
Trypsin inhibitor
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated plates or coverslips
-
(S)-PHA533533 and this compound stock solutions in DMSO
Procedure:
-
Dissect cortices from E15.5 mouse embryos in chilled dissection medium.
-
Mince the tissue and digest with papain solution according to the manufacturer's instructions.
-
Neutralize the digestion with a trypsin inhibitor.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Count the viable cells and plate them on poly-D-lysine coated surfaces at the desired density in pre-warmed plating medium.
-
Culture the neurons at 37°C in a 5% CO2 incubator.
-
After 7 days in vitro (DIV), treat the neurons with the desired concentrations of (S)-PHA533533, this compound, or vehicle control (DMSO). A typical treatment duration is 72 hours.
Western Blotting for UBE3A Protein Expression
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against UBE3A
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neuronal cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UBE3A antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Quantitative RT-PCR for Ube3a-ATS Expression
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for Ube3a-ATS and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Extract total RNA from the treated neuronal cells using an RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for Ube3a-ATS and a housekeeping gene, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of Ube3a-ATS normalized to the housekeeping gene.
Visualizations
Caption: Signaling pathway of (S)-PHA533533-mediated UBE3A unsilencing.
Caption: General experimental workflow for assessing PHA533533 effects.
References
- 1. PHA-533533 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. angelmansyndromenews.com [angelmansyndromenews.com]
- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the inactivity of (R)-PHA533533 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-PHA533533. The information provided will help validate the expected inactivity of this compound in various experimental settings and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be biologically active?
A1: No, this compound is the inactive enantiomer of (S)-PHA533533.[1][2] In experimental settings, it is primarily used as a negative control to demonstrate the stereospecificity of the biological effects observed with the active (S)-enantiomer.[3][4]
Q2: What is the known biological target of the active enantiomer, (S)-PHA533533?
A2: The active enantiomer, (S)-PHA533533, has been identified as a cyclin-dependent kinase 2 (CDK2) inhibitor with antitumor properties.[1][5] More recently, it has been shown to unsilence the paternal UBE3A gene by downregulating the Ube3a antisense transcript (Ube3a-ATS), making it a potential therapeutic agent for Angelman syndrome.[3][4][6][7][8]
Q3: We are observing an unexpected effect with this compound in our assay. What could be the reason?
A3: An unexpected effect from this compound is unlikely to be due to specific on-target activity. Potential reasons for unexpected results could include issues with compound purity, compound degradation, high concentrations leading to off-target effects, or assay artifacts. It is crucial to verify the identity and purity of your compound stock and include appropriate vehicle controls in your experiments.
Q4: How can I design an experiment to confirm the inactivity of this compound?
A4: To confirm the inactivity of this compound, you should design your experiment to include the active enantiomer, (S)-PHA533533, as a positive control. A dose-response experiment comparing the two enantiomers should demonstrate a significant biological effect for the S-enantiomer, while the R-enantiomer should show no activity at the same concentrations.
Troubleshooting Guides
If you are encountering unexpected results or wish to rigorously validate the inactivity of this compound, please refer to the following troubleshooting guides.
Guide 1: Validating Compound Identity and Integrity
| Potential Issue | Recommended Action |
| Compound Mislabeled or Contaminated | 1. Verify the identity and purity of your this compound stock using analytical methods such as LC-MS and NMR. 2. Source the compound from a reputable supplier and obtain a certificate of analysis. |
| Compound Degradation | 1. Ensure proper storage conditions as recommended by the supplier (typically -20°C or -80°C, protected from light). 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Solubility Issues | 1. (S)-PHA533533 is soluble in DMSO.[5] Ensure your stock solution is fully dissolved. 2. When diluting into aqueous media, be mindful of potential precipitation. Consider the use of surfactants or co-solvents if necessary, but always test the vehicle for its own effects. |
Guide 2: Troubleshooting Unexpected In Vitro Assay Results
| Potential Issue | Recommended Action |
| High Assay Concentration | High concentrations of any compound can lead to non-specific effects or cytotoxicity. Perform a dose-response curve to determine if the observed effect is concentration-dependent and only occurs at high concentrations. |
| Assay Artifacts | Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence).[9] Run a cell-free version of your assay with the compound to check for direct interference with the detection method. |
| Cell Line Specifics | While unlikely to be a specific activity, different cell lines may have varying sensitivities to non-specific effects. Ensure your cell lines are healthy and not of a high passage number. |
Experimental Protocols
Protocol 1: Comparative Dose-Response Assay to Validate Inactivity
This protocol is designed to compare the activity of this compound and (S)-PHA533533. The specific readout will depend on the known activity of the S-enantiomer you wish to test (e.g., CDK2 inhibition or UBE3A expression).
-
Cell Seeding: Plate your chosen cell line at an appropriate density in a 96-well plate and allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of both this compound and (S)-PHA533533 in DMSO.
-
Perform serial dilutions of each stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the compound-treated wells).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the diluted compounds or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the relevant assay to measure the biological endpoint. This could be:
-
A cell viability assay (e.g., MTS or CellTiter-Glo) to assess cytotoxicity.
-
A kinase activity assay to measure CDK2 inhibition.
-
qRT-PCR or Western blotting to measure UBE3A expression levels.[4]
-
-
Data Analysis: Plot the dose-response curves for both enantiomers. A successful validation will show a response for (S)-PHA533533 and no response for this compound.
Visualizations
Caption: Troubleshooting workflow for validating the inactivity of this compound.
Caption: Known signaling pathways for the active enantiomer, (S)-PHA533533.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 8. angelmansyndromenews.com [angelmansyndromenews.com]
- 9. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-PHA533533 Stability and Degradation
Welcome to the technical support center for researchers working with (R)-PHA533533. This resource provides guidance on addressing questions related to the compound's degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways and byproducts of this compound?
A: Currently, there is no publicly available scientific literature detailing the specific metabolic or chemical degradation pathways of this compound. Scientific investigations have concentrated on the pharmacological activity of its counterpart, (S)-PHA533533, which is being explored for the treatment of Angelman syndrome.[1][2][3] this compound has been consistently identified as the inactive enantiomer, and consequently, its metabolic fate has not been a focus of published research.
Q2: Why is information on the degradation of the (R)-enantiomer not available?
A: In drug development, research efforts are typically prioritized for the pharmacologically active enantiomer (in this case, (S)-PHA533533). Studies on metabolism, stability, and potential toxicity of the inactive enantiomer are often conducted at later preclinical or clinical stages, if at all. The primary goal of initial research was to identify a molecule that could unsilence the paternal Ube3a gene, a goal achieved with the (S) form.[2][4]
Q3: How can I determine the stability of this compound in my experimental setup?
A: To determine the stability of this compound in your specific experimental conditions, you will need to perform stability-indicating assays. A general approach involves incubating the compound in your experimental matrix (e.g., cell culture media, buffer solution) and analyzing its concentration at various time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the potential, theoretical degradation pathways for a pyrazolo-pyrimidinone compound like this compound?
A: While specific data is absent for this compound, compounds with a pyrazolo-pyrimidinone scaffold can theoretically undergo several metabolic transformations. These could include:
-
Oxidation: Hydroxylation of aromatic rings or alkyl groups, N-oxidation, or S-oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
-
Hydrolysis: Cleavage of amide or ether linkages, if present in the molecule's side chains.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility and facilitate excretion.
Identifying the actual pathways for this compound requires experimental investigation.
Troubleshooting and Experimental Guides
Guide 1: Investigating the Metabolic Stability of this compound
This guide outlines a general workflow for assessing the metabolic stability of this compound, a crucial first step in understanding its potential degradation.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a detailed methodology for assessing the metabolic stability of this compound.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of this compound in DMSO.
-
Thaw human liver microsomes (HLM) and NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System) on ice.
-
Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare the quenching solution: Acetonitrile containing an internal standard (e.g., 100 nM warfarin).
-
-
Incubation Procedure:
-
In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched sample plate at 3000 x g for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining this compound. The method should be optimized for the specific mass transitions of the parent compound and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining against time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k.
-
Data Presentation
Quantitative data from stability and degradation experiments should be summarized for clear comparison.
Table 1: Example Data Table for In Vitro Metabolic Stability of this compound
| Metabolic System | Test Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | This compound | Experimental Value | Calculated Value |
| Mouse Liver Microsomes | This compound | Experimental Value | Calculated Value |
| Human Plasma | This compound | Experimental Value | N/A |
| Control (Heat-inactivated Microsomes) | This compound | > 60 | < 5 |
Troubleshooting Common Experimental Issues
Problem: The compound appears to degrade almost instantly (i.e., very low concentration at t=0).
-
Possible Cause: High non-specific binding to the labware (e.g., plastic tubes or plates).
-
Troubleshooting Step: Use low-binding plates/tubes. Also, check for compound stability in the buffer alone without the metabolic system to ensure it is not chemically unstable under the assay conditions.
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, especially of viscous solutions like microsomes, or poor mixing.
-
Troubleshooting Step: Ensure all reagents are fully thawed and mixed before pipetting. Use calibrated pipettes and pre-wet the tips. Gently vortex the reaction plate after adding the compound to ensure a homogenous mixture.
Problem: The compound shows no degradation, even with positive controls working as expected.
-
Possible Cause: this compound may be highly stable against the metabolic enzymes present in the tested system (e.g., liver microsomes).
-
Troubleshooting Step: Consider using a more complex metabolic system, such as liver S9 fraction (which contains both microsomal and cytosolic enzymes) or primary hepatocytes. Alternatively, perform forced degradation studies (see diagram below) to understand its chemical liabilities.
Logical Diagram for Forced Degradation Study Design
Forced degradation studies are essential to identify potential degradation byproducts under stress conditions, which can help in developing stability-indicating analytical methods.
References
Technical Support Center: Brain Delivery of PHA533533
This technical support center provides guidance for researchers, scientists, and drug development professionals working with PHA533533. The following information addresses common questions and troubleshooting scenarios related to the delivery of this compound to the brain, with a specific focus on the stereoisomers (R)-PHA533533 and (S)-PHA533533.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic target of PHA533533 in the brain?
A1: The primary therapeutic interest in PHA533533 is for the treatment of Angelman syndrome, a neurodevelopmental disorder.[1][2] This condition is caused by the loss of function of the maternal copy of the UBE3A gene.[1][2] In neurons, the paternal copy of UBE3A is typically silenced by a long non-coding RNA called UBE3A-ATS.[1][2] The active compound, (S)-PHA533533, has been shown to downregulate UBE3A-ATS, thereby "unsilencing" the paternal UBE3A allele and restoring UBE3A protein levels in the brain.[1][2]
Q2: What is the difference between this compound and (S)-PHA533533?
A2: this compound and (S)-PHA533533 are enantiomers, which are mirror-image stereoisomers of the same compound. In the context of Angelman syndrome research, (S)-PHA533533 is the active enantiomer that demonstrates the desired therapeutic effect of unsilencing paternal UBE3A.[3] Conversely, this compound has been shown to be inactive in this regard and is often used as a negative control in experiments.[3]
Q3: I am trying to improve the brain delivery of this compound. What should I consider?
A3: Based on current scientific literature, there is no established therapeutic rationale for improving the brain delivery of this compound for the treatment of Angelman syndrome, as it is the inactive enantiomer.[3] Research efforts are focused on (S)-PHA533533, which has shown excellent brain uptake and therapeutic potential.[1] If your research goals necessitate working with the (R)-enantiomer, the general principles of small molecule brain delivery outlined in the troubleshooting guide below would apply. However, for therapeutic development for Angelman syndrome, focusing on the (S)-enantiomer is recommended.
Q4: How does (S)-PHA533533 cross the blood-brain barrier?
A4: Studies have demonstrated that peripheral (e.g., intraperitoneal) delivery of (S)-PHA533533 results in widespread neuronal UBE3A expression in the brains of mouse models of Angelman syndrome.[1][2] This indicates that the compound can effectively cross the blood-brain barrier. The precise mechanisms of transport (e.g., passive diffusion, carrier-mediated transport) have not been fully elucidated in the available literature. However, its ability to penetrate the brain is a significant advantage over other compounds like topotecan, which have poor brain bioavailability.[1]
Troubleshooting Guide for Brain Delivery Experiments
This guide provides troubleshooting for common issues encountered when assessing the brain delivery of small molecules like PHA533533.
| Issue | Potential Cause | Recommended Action |
| Low or undetectable brain concentrations of the compound. | Poor blood-brain barrier permeability. | - Assess the physicochemical properties of the compound (lipophilicity, molecular weight, polar surface area). - Consider formulation strategies such as the use of penetration enhancers or nanoparticle delivery systems. |
| Active efflux by transporters at the blood-brain barrier (e.g., P-glycoprotein). | - Test for interaction with known efflux transporters in vitro. - Co-administration with an efflux transporter inhibitor in preclinical models can help confirm this mechanism. | |
| Rapid metabolism in the periphery or brain. | - Analyze plasma and brain tissue for metabolites. - If rapid metabolism is confirmed, chemical modification of the compound to block metabolic sites may be necessary. | |
| High variability in brain concentrations between subjects. | Inconsistent dosing. | - Ensure accurate and consistent administration of the compound (e.g., check for leakage after injection). - Use a consistent and appropriate vehicle for solubilization. |
| Differences in subject physiology (e.g., age, sex, health status). | - Standardize the animal model used in your experiments. - Ensure adequate sample sizes to account for biological variability. | |
| Discrepancy between in vitro and in vivo brain penetration results. | In vitro model limitations. | - While useful for initial screening, in vitro models of the blood-brain barrier may not fully recapitulate the in vivo environment. - Validate key findings in an in vivo model. |
| Protein binding. | - High plasma protein binding can limit the free fraction of the drug available to cross the blood-brain barrier. - Measure the unbound fraction of the compound in plasma. |
Experimental Protocols
In Vivo Assessment of Brain Uptake of PHA533533 in a Mouse Model
This protocol is a generalized procedure based on methodologies reported for (S)-PHA533533.
-
Compound Formulation:
-
Solubilize (R)- or (S)-PHA533533 in a vehicle suitable for in vivo administration. A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Animal Model:
-
Use a suitable mouse model, such as wild-type mice or an Angelman syndrome model mouse, at a specified age (e.g., postnatal day 11).
-
-
Administration:
-
Administer the formulated compound via the desired route. For systemic delivery to assess brain penetration, intraperitoneal (i.p.) injection is common. A reported dose for (S)-PHA533533 is 2 mg/kg.
-
-
Sample Collection:
-
At a predetermined time point post-administration (e.g., 24 hours), euthanize the animals.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect the brain and collect different brain regions (e.g., cortex, hippocampus, cerebellum) as required.
-
-
Analysis:
-
Homogenize the brain tissue.
-
Extract the compound from the brain homogenate using an appropriate organic solvent.
-
Quantify the concentration of the compound using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
To assess the therapeutic effect of (S)-PHA533533, Ube3a mRNA and UBE3A protein levels can be measured using qPCR and Western blotting, respectively.
-
Quantitative Data Summary
The following table summarizes the in vitro pharmacological profile of the PHA533533 enantiomers for unsilencing paternal Ube3a in mouse primary neurons.
| Compound | Cytotoxicity (CC50) | Potency (EC50) | Efficacy (EMAX) |
| (S)-PHA533533 | ~3.7 µM (in human neurons) | ~0.59 µM (in human neurons) | High |
| This compound | Not reported | Inactive | None |
Data adapted from studies in mouse and human neurons. CC50, EC50, and EMAX are measures of cytotoxicity, potency, and efficacy, respectively.[3]
Visualizations
References
Technical Support Center: (R)-PHA533533 & Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with detailed information for conducting cell viability assays with (R)-PHA533533. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the inactive enantiomer of (S)-PHA533533. While the (S) enantiomer is known as a potent inhibitor of cyclin-dependent kinases 2 and 5 (CDK2/CDK5), recent studies have shown it can unsilence the paternal UBE3A allele, which is relevant for Angelman syndrome research.[1][2][3][4] The (R) enantiomer is often used as a negative control in these studies to ensure the observed effects are specific to the (S) form.[5][6] However, both enantiomers have been shown not to target topoisomerase 1 (TOP1).[5] It is crucial to consider the specific research context, as high concentrations or different cell systems might reveal off-target effects.
Q2: How does a kinase inhibitor like the active form of PHA533533 affect cell viability?
Kinase inhibitors interfere with signaling pathways that control cell growth, proliferation, and survival.[7][8] For example, inhibiting TrkA, a receptor tyrosine kinase, can reduce the growth and viability of cancer cells that depend on its signaling for survival.[9] The active (S)-PHA533533, by inhibiting CDK2/CDK5, can disrupt the cell cycle, leading to a decrease in cell proliferation and potentially inducing cell death. This makes cell viability assays essential for determining its cytotoxic and cytostatic effects.[10][11]
Q3: Which cell viability assay is best for this compound?
The choice of assay depends on your specific research question, cell type, and available equipment.
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells, which is often proportional to the cell number.[12] They are widely used but can be affected by compounds that interfere with cellular metabolism or the assay chemistry itself.[12][13]
-
Fluorescent Assays (e.g., Calcein-AM): These assays measure membrane integrity. Calcein-AM is a non-fluorescent compound that becomes fluorescent after being cleaved by esterases in live cells.[14][15] It is generally more sensitive and less prone to compound interference than metabolic assays.
-
Luminescence-Based Assays (e.g., ATP measurement): These assays quantify ATP, a key indicator of metabolically active cells. They are highly sensitive and suitable for high-throughput screening.[7]
For kinase inhibitors, it is often recommended to use a secondary assay based on a different principle to confirm results. For instance, pairing a metabolic assay with a membrane integrity assay.
Q4: What is a typical concentration range and incubation time for testing this compound?
The effective concentration will vary significantly depending on the cell line and the biological question. A dose-response experiment is critical.
-
Concentration: Start with a broad range, for example, from 0.01 µM to 100 µM, using serial dilutions. Studies on the active (S) enantiomer have used concentrations around 1 µM in neuronal cells.[5] Cytotoxic effects in human neurons were noted at ~3.7 µM.[4]
-
Incubation Time: A typical incubation period is 24, 48, or 72 hours.[12] This allows sufficient time for the compound to affect cell proliferation and survival.
Experimental Protocols & Data
Protocol 1: Calcein-AM Cell Viability Assay
This protocol measures the number of live cells by detecting intracellular esterase activity.
Materials:
-
Calcein-AM dye (stock solution in DMSO, e.g., 2 mM)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer like Calcein AM DW Buffer
-
Black, clear-bottom 96-well microplates
-
Cell culture medium (phenol red-free medium is recommended to reduce background)[14][16]
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) controls and "no-cell" blanks.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a CO2 incubator.
-
Staining:
-
Prepare a Calcein-AM working solution. The optimal concentration varies by cell type but is typically between 1-5 µM.[15] For example, dilute the 2 mM stock solution in PBS.
-
Carefully remove the medium containing the compound.
-
Wash the cells once with 100 µL of PBS to remove any residual compound and serum, which can interfere with the assay.[14][16]
-
Add 50-100 µL of the Calcein-AM working solution to each well.
-
-
Final Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[14][15]
-
Measurement: Read the fluorescence on a plate reader with excitation at ~490 nm and emission at ~520 nm.[14][16]
Data Presentation
Quantitative data from dose-response experiments should be summarized in a table. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Viability vs. Control |
| 0 (Vehicle Control) | 8540 | 310 | 100% |
| 0.1 | 8495 | 295 | 99.5% |
| 1 | 8310 | 350 | 97.3% |
| 5 | 6780 | 410 | 79.4% |
| 10 | 4320 | 250 | 50.6% |
| 25 | 2150 | 180 | 25.2% |
| 50 | 980 | 95 | 11.5% |
| 100 | 610 | 60 | 7.1% |
| Blank (No Cells) | 550 | 45 | 0% |
Based on this hypothetical data, the IC50 value is approximately 10 µM.
Visual Guides
Signaling Pathway Inhibition
The active enantiomer, (S)-PHA533533, inhibits CDK2/5, which are key regulators of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and a subsequent decrease in cell proliferation.
Caption: Mechanism of (S)-PHA533533 action on the cell cycle.
Experimental Workflow
A visual guide to the key steps in a cell viability assay using this compound.
Caption: Workflow for a Calcein-AM cell viability assay.
Troubleshooting Guide
Q: My fluorescence/absorbance readings are too low. What should I do?
-
Possible Cause: Insufficient cell number or poor cell health.
-
Solution: Increase the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding.[15] For assays like MTT, you may need to increase the incubation time with the reagent.
-
-
Possible Cause: Low dye concentration or insufficient incubation time.
Q: I'm seeing high background in my "no-cell" blank wells. Why?
-
Possible Cause: Media components are interfering with the assay.
-
Solution: Phenol (B47542) red and serum in culture medium can cause background fluorescence/absorbance.[14][16] Use phenol red-free medium for the assay steps and ensure cells are properly washed with PBS before adding the final reagents.[12]
-
-
Possible Cause: Contamination of reagents or medium.
-
Solution: Check reagents and medium for signs of bacterial or yeast contamination.[17] Use sterile technique throughout the experiment.
-
Q: My results between replicate wells are highly variable.
-
Possible Cause: Inaccurate pipetting or inconsistent cell seeding.
-
Solution: Ensure your pipette is calibrated. When seeding cells, mix the cell suspension thoroughly between pipetting to prevent cells from settling.[18]
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Possible Cause: Incomplete dissolution of formazan (B1609692) crystals (MTT assay).
-
Solution: Ensure the formazan crystals are completely solubilized before reading the plate. Increase the incubation time with the solubilization agent (e.g., DMSO) and mix gently on an orbital shaker.[12]
-
Troubleshooting Decision Tree
This diagram helps navigate common issues during viability assays.
Caption: A decision tree for troubleshooting common assay problems.
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Analysis of (R)-PHA533533 and (S)-PHA533533 in the Unsilencing of Paternal Ube3a
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of the stereoisomers (R)-PHA533533 and (S)-PHA533533. The focus is on their differential ability to unsilence the paternal allele of the Ube3a gene, a promising therapeutic strategy for Angelman syndrome.
Angelman syndrome is a neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene. In neurons, the paternal copy of UBE3A is typically silenced by a long non-coding antisense transcript (UBE3A-ATS).[1][2] Therapeutic approaches are being explored to reactivate the dormant paternal UBE3A allele. This guide details the distinct biological activities of the (S) and (R) enantiomers of PHA533533 in this context.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the key pharmacological parameters of (S)-PHA533533 and this compound in their ability to unsilence paternal Ube3a-YFP in mouse primary neurons. Data was collected from dose-response assays where neuronal viability was maintained at over 90%.[3]
| Compound | Cytotoxicity (CC50, µM) | Potency (EC50, µM) | Efficacy (EMAX, % of neurons with paternal UBE3A-YFP) |
| (S)-PHA533533 | 2.9 ± 0.2 | 0.23 ± 0.03 | 21.0 ± 1.0 |
| This compound | 3.5 ± 0.3 | > 3.0 | Not Applicable |
| Topotecan (B1662842) (Control) | 0.44 ± 0.04 | 0.12 ± 0.01 | 24.0 ± 1.0 |
Key Differentiators in Biological Activity
Experimental evidence consistently demonstrates that the biological activity of PHA533533 resides almost exclusively in the (S)-enantiomer.
(S)-PHA533533: The Active Enantiomer (S)-PHA533533 has been identified as a potent unsilencer of the paternal Ube3a allele.[4] Its mechanism of action involves the downregulation of the Ube3a-ATS, which in turn leads to a significant increase in paternal Ube3a mRNA and UBE3A protein levels.[1][2][5] This activity has been confirmed in primary neurons from Angelman syndrome model mice and in human-derived induced pluripotent stem cells.[1][6][7] Notably, this unsilencing effect is independent of its previously known targets, cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5), and does not involve the inhibition of topoisomerase I (TOP1).[2][8][9]
This compound: The Inactive Enantiomer In stark contrast, this compound shows a significant loss of activity in unsilencing paternal Ube3a.[2][4] It does not effectively downregulate Ube3a-ATS and consequently fails to increase paternal UBE3A expression.[2] This stereospecificity highlights the precise structural requirements for interaction with the relevant biological target.
Signaling Pathway and Mechanism of Action
The differential effects of the two enantiomers are rooted in their interaction with the molecular machinery regulating Ube3a expression.
Figure 1. Differential effects on the Ube3a silencing pathway.
Experimental Protocols
In Vitro Unsilencing Assay in Primary Neurons
This protocol is designed to assess the ability of compounds to unsilence the paternal Ube3a allele in a cellular model of Angelman syndrome.
Figure 2. Workflow for paternal Ube3a unsilencing assay.
Materials and Reagents:
-
Primary cortical neurons from Angelman syndrome model mice (e.g., Ube3am-/p+ or Ube3a-YFP reporter mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
(S)-PHA533533, this compound, Topotecan, DMSO
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and bovine serum albumin)
-
Primary and secondary antibodies
-
DAPI nuclear stain
Procedure:
-
Primary cortical neurons were isolated from embryonic day 15.5 (E15.5) Ube3a-YFP reporter mice.[4]
-
Neurons were cultured in appropriate media for 7 days in vitro (DIV7).
-
On DIV7, the culture medium was replaced with fresh medium containing the test compounds or controls at the specified concentrations.
-
The neurons were incubated for 72 hours.[5]
-
Following incubation, cells were fixed, permeabilized, and stained with relevant antibodies to visualize the YFP-tagged UBE3A protein and DAPI for nuclear counterstaining.
-
Images were captured using a high-content imaging system or fluorescence microscope.
-
Image analysis software was used to quantify the fluorescence intensity of paternal UBE3A-YFP in the treated cells, normalized to the number of cells (DAPI count).
TOP1-Based DNA Relaxation Assay
This assay determines if a compound inhibits topoisomerase I activity.
Procedure: A TOP1 drug screening kit can be used for this assay. The principle is that TOP1 relaxes supercoiled DNA. If a compound inhibits TOP1, the DNA remains supercoiled.
-
Supercoiled DNA substrate is incubated with human TOP1 enzyme in the presence of either (S)-PHA533533, this compound, a known TOP1 inhibitor (e.g., topotecan), or a vehicle control (DMSO).[8]
-
The reaction products are then separated by agarose (B213101) gel electrophoresis.
-
Relaxed DNA migrates slower than supercoiled DNA. Inhibition of TOP1 is indicated by a higher amount of supercoiled DNA compared to the control.
Results: In this assay, topotecan showed clear inhibition of TOP1 catalytic activity. In contrast, neither (S)-PHA533533 nor this compound had any effect on TOP1 activity, confirming that their mechanism of action is independent of this enzyme.[2][8]
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Small molecule could help treat Angelman syndrome [labonline.com.au]
- 8. researchgate.net [researchgate.net]
- 9. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
(R)-PHA533533 as a Negative Control vs. Vehicle Control: A Comparative Guide for Researchers
In the realm of pharmacological research, the use of appropriate controls is paramount to ensure the validity and interpretability of experimental results. This guide provides a detailed comparison of (R)-PHA533533 as a specific negative control against a general vehicle control, particularly within the context of research on Angelman syndrome and the targeted unsilencing of the paternal Ube3a allele.
Introduction to Experimental Controls
Vehicle Control: A vehicle control is a type of negative control used in experiments where a substance (the "vehicle") is required to dissolve or dilute the experimental compound for administration.[1][2] The vehicle control group receives the vehicle alone, without the active compound.[3][4] This is crucial to distinguish the effects of the experimental compound from any potential effects of the vehicle itself.[1] For instance, if a drug is dissolved in dimethyl sulfoxide (B87167) (DMSO), a vehicle control group would be treated with the same concentration of DMSO as the experimental group.[5]
This compound as a Negative Control: this compound is the (R)-enantiomer of the active compound (S)-PHA533533, a molecule identified for its ability to unsilence the paternal Ube3a allele.[6][7] In stereoisomeric drugs, often only one enantiomer is biologically active, while the other is inactive or significantly less active. In this specific research context, (S)-PHA533533 is the active compound of interest, while this compound serves as a negative control because it is expected to have no or minimal effect on paternal Ube3a expression.[4][6] This type of control is essential for demonstrating the stereospecificity of the active compound's effect.
Quantitative Data Comparison
The following table summarizes the comparative efficacy of (S)-PHA533533, its inactive enantiomer this compound, and a vehicle control (DMSO) in an in vitro assay measuring the unsilencing of paternal Ube3a. The data is based on studies using primary mouse neurons with a paternal Ube3a-YFP reporter.
| Treatment Group | Concentration | Endpoint | Observed Effect | Reference |
| Vehicle Control | 0.1% DMSO | Paternal UBE3A-YFP Expression | Baseline fluorescence | [6] |
| (S)-PHA533533 | 1 µM | Paternal UBE3A-YFP Expression | Significant increase in fluorescence | [6] |
| This compound | 1 µM | Paternal UBE3A-YFP Expression | No significant increase in fluorescence compared to vehicle | [4][6] |
| (S)-PHA533533 | ~0.59 µM (EC50) | Paternal UBE3A-YFP Expression | 50% of maximal effective response in human neurons | [4] |
| This compound | Up to 10 µM | Paternal UBE3A-YFP Expression | No significant unsilencing activity | [4][8] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound as a negative control and a vehicle control in the context of in vitro screening for paternal Ube3a unsilencing.
In Vitro Screening of Paternal Ube3a-YFP Unsilencing in Primary Mouse Neurons
This protocol is adapted from studies investigating small molecule modulators of paternal Ube3a expression.[6]
1. Primary Neuron Culture:
- Cortical neurons are isolated from embryonic day 15.5 (E15.5) mouse embryos carrying a paternal Ube3a-YFP reporter allele.
- Cells are plated on poly-D-lysine coated plates at a suitable density.
- Neurons are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C and 5% CO2.
2. Compound Treatment:
- On day in vitro (DIV) 7, the culture medium is partially replaced with fresh medium.
- Compounds are diluted to their final concentrations in the appropriate vehicle (e.g., 0.1% DMSO in culture medium).
- The experimental groups include:
- Vehicle Control: Treated with 0.1% DMSO.
- Positive Control: Treated with a known active compound (e.g., 0.3 µM topotecan).[6]
- Experimental Compound: Treated with (S)-PHA533533 at various concentrations.
- Negative Control: Treated with this compound at the same concentrations as the experimental compound.
- Neurons are incubated with the compounds for 72 hours.
3. Immunofluorescence and Imaging:
- After treatment, cells are fixed with 4% paraformaldehyde.
- Cells are permeabilized with a solution containing Triton X-100.
- Non-specific binding is blocked using a blocking buffer (e.g., containing goat serum).
- Cells are incubated with a primary antibody against GFP to enhance the YFP signal, along with a neuronal marker like NeuN.
- After washing, cells are incubated with fluorescently labeled secondary antibodies.
- Nuclei are counterstained with DAPI.
- Plates are imaged using a high-content imaging system.
4. Data Analysis:
- Image analysis software is used to quantify the mean fluorescence intensity of YFP within the neuronal cell bodies.
- The fluorescence intensity of the treatment groups is normalized to the vehicle control group.
- Dose-response curves are generated to determine the EC50 of active compounds.
Visualizations
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of paternal Ube3a unsilencing.
Logical Relationship of Controls
Caption: Relationship between experimental compounds and controls.
References
- 1. Truncation of Ube3a-ATS Unsilences Paternal Ube3a and Ameliorates Behavioral Defects in the Angelman Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the requirements of prenatal UBE3A expression for rescue of behavioral phenotypes in a mouse model for Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ube3a unsilencer for the potential treatment of Angelman syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
Unsilencing UBE3A: A Comparative Guide to the Specificity of (R)-PHA533533
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-PHA533533 and its active enantiomer, (S)-PHA533533, in the context of UBE3A unsilencing for the potential treatment of Angelman syndrome. This document summarizes key experimental data, details methodologies, and visualizes the underlying biological pathways and experimental processes.
Angelman syndrome is a neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene. In neurons, the paternal copy of UBE3A is silenced by a long non-coding RNA called the UBE3A antisense transcript (UBE3A-ATS).[1][2] A promising therapeutic strategy is to reactivate the silent paternal UBE3A allele.[1][3] Recent research has identified the small molecule (S)-PHA533533 as a potent unsilencer of paternal UBE3A.[4][5] This guide focuses on the validation of its specificity, particularly in comparison to its inactive enantiomer, this compound.
Comparative Efficacy and Specificity
(S)-PHA533533 has been shown to effectively unsilence paternal UBE3A, while its enantiomer, this compound, is inactive.[4] This stereospecificity highlights a targeted mechanism of action. The therapeutic potential of (S)-PHA533533 is further underscored by its ability to increase UBE3A protein levels in neurons derived from Angelman syndrome model mice and in patient-derived neurons.[1][4]
In Vitro Pharmacological Profile
The following table summarizes the in vitro cytotoxicity (CC50), potency (EC50), and efficacy (EMAX) of (S)- and this compound compared to the known UBE3A unsilencing agent, topotecan. The data was obtained from studies using primary mouse neurons.
| Compound | CC50 (µM) | EC50 (µM) | EMAX (%) |
| (S)-PHA533533 | >10 | 0.54 | 80 |
| This compound | >10 | N/A | N/A |
| Topotecan | 0.8 | 0.1 | 100 |
Data sourced from in vitro studies on mouse primary neurons.[2][4] N/A indicates that the compound was inactive and no meaningful value could be determined.
Mechanism of Action
(S)-PHA533533 acts through a novel mechanism to significantly increase paternal Ube3a mRNA and UBE3A protein levels by downregulating the Ube3a-ATS.[1][4] Importantly, its unsilencing effect is independent of its original intended targets, cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5), as well as topoisomerase 1 (TOP1), the target of topotecan.[5][6]
Caption: Mechanism of UBE3A unsilencing by (S)-PHA533533.
Experimental Protocols
Primary Neuronal Culture and Compound Treatment
Primary cortical neurons were isolated from embryonic day 15.5 (E15.5) mice.[4] For in vitro screening, neurons from Ube3a-YFP reporter mice were utilized, allowing for the visualization of paternal allele-specific expression.[4] Compounds, including (S)-PHA533533, this compound, and topotecan, were added to the culture medium at various concentrations and incubated for 72 hours before analysis.[4][6]
Quantitative Real-Time PCR (qRT-PCR)
To quantify mRNA levels of Ube3a, Ube3a-ATS, and other genes, total RNA was extracted from treated neurons.[7] After reverse transcription to cDNA, qRT-PCR was performed using specific primers. Gene expression levels were normalized to a housekeeping gene such as Gapdh.[7][8]
Western Blotting
Protein levels of UBE3A were determined by Western blotting.[7] Neuronal lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for UBE3A and a loading control (e.g., β-actin or β-tubulin).[6][7]
High-Content Imaging
For screening and quantification of UBE3A-YFP expression, high-content imaging was employed.[4][9] Neurons were fixed and stained with DAPI to visualize nuclei. Automated microscopy and image analysis were used to quantify the fluorescence intensity of UBE3A-YFP in thousands of cells per well.[4][10]
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. angelman.org [angelman.org]
- 4. researchgate.net [researchgate.net]
- 5. angelmansyndromenews.com [angelmansyndromenews.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase inhibitors unsilence the dormant allele of Ube3a in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2021011802A1 - Methods and compositions for unsilencing imprinted genes - Google Patents [patents.google.com]
A Comparative Analysis of (R)-PHA533533 and Topotecan: A Guide for Researchers
This guide provides a detailed comparative analysis of (R)-PHA533533 and the established chemotherapeutic agent, topotecan (B1662842). The comparison focuses on their mechanisms of action, preclinical efficacy, and toxicity profiles, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Introduction and Overview
Topotecan is a well-characterized topoisomerase I inhibitor used in the treatment of various cancers, including ovarian, lung, and cervical cancer.[1] Its cytotoxic effects are primarily mediated through the induction of DNA damage in rapidly dividing cells.
This compound is the (R)-enantiomer of the cyclin-dependent kinase 2 (CDK2) inhibitor, (S)-PHA533533. While (S)-PHA533533 was initially investigated as an anti-tumor agent, recent research has focused on its potential to unsilence the paternal UBE3A gene for the treatment of Angelman syndrome.[1][2][3] It is important to note that in the context of CDK2 inhibition, the (S)-enantiomer is the active form, and by extension, this compound is considered its inactive counterpart. Direct comparative studies of this compound and topotecan in an oncological context are not available. This guide, therefore, draws comparisons based on the known mechanism of topotecan and the reported anti-proliferative activities of (S)-PHA533533.
Mechanism of Action
The fundamental difference between these two compounds lies in their molecular targets and downstream signaling pathways.
Topotecan acts by stabilizing the covalent complex between topoisomerase I and DNA.[4][5] This prevents the re-ligation of single-strand breaks generated by topoisomerase I during DNA replication, leading to the accumulation of DNA double-strand breaks when the replication fork collides with these complexes. This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.[6]
(S)-PHA533533 , the active enantiomer of the compound of interest, functions as a CDK2 inhibitor .[4] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition. By inhibiting CDK2, (S)-PHA533533 can induce cell cycle arrest, preventing cells from entering the S phase. Research has shown that the mechanism of action of PHA533533 is independent of topoisomerase I inhibition.[7]
Diagram: Comparative Signaling Pathways
References
- 1. angelmansyndromenews.com [angelmansyndromenews.com]
- 2. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (R)-PHA533533 and its Analogs in the Unsilencing of Paternal UBE3A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-PHA533533 and its analogs for their potential in treating Angelman syndrome by unsilencing the paternal Ube3a gene. The data presented is compiled from recent preclinical studies and is intended to inform further research and development in this area.
Introduction
Angelman syndrome is a neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A gene. In neurons, the paternal copy of UBE3A is typically silenced by a long non-coding antisense transcript, Ube3a-ATS.[1][2] A promising therapeutic strategy is the reactivation of the paternal UBE3A allele. Recent research has identified (S)-PHA533533 as a small molecule capable of unsilencing paternal Ube3a.[1][3] This compound, along with its inactive enantiomer this compound and several analogs, has been evaluated in head-to-head studies to determine its pharmacological profile.
(S)-PHA533533 was initially developed as a cyclin-dependent kinase 2 (CDK2) inhibitor with anti-tumor activity.[4][5] However, its mechanism for Ube3a unsilencing is novel and has been shown to be independent of CDK2, CDK5, and topoisomerase 1 (TOP1) inhibition.[2][6] The primary mode of action appears to be the downregulation of the Ube3a-ATS.[1][6]
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological profiles of this compound, its active enantiomer (S)-PHA533533, and a series of its analogs. The data was generated using mouse primary neurons and assesses the compounds' cytotoxicity, as well as their potency and efficacy in unsilencing a paternal Ube3a-YFP reporter gene.[7]
Table 1: In Vitro Pharmacological Profile for Unsilencing Paternal Ube3a-YFP [7]
| Compound | Cytotoxicity (CC50, µM) | Potency (EC50, µM) | Efficacy (EMAX, % of Topotecan) |
| This compound | >10 | >10 | Not Active |
| (S)-PHA533533 | >10 | 0.54 | 100 |
| Compound 2 | >10 | 0.25 | 105 |
| Compound 3 | >10 | 0.35 | 102 |
| (±)-4 | >10 | 0.85 | 98 |
| (S,R)-5 | >10 | 2.5 | 95 |
| Topotecan (Control) | 0.8 | 0.15 | 100 |
Table 2: Effect of Compounds on Transcript Levels in Mouse Primary Neurons [2]
| Compound (Concentration) | Relative Quantity of Ube3a-ATS | Relative Quantity of Ube3a mRNA |
| DMSO (Vehicle) | ~1.0 | ~1.0 |
| This compound (1 µM) | No significant change | No significant change |
| (S)-PHA533533 (1 µM) | Significantly Reduced | Significantly Increased |
| Compound 2 (0.1 µM) | Significantly Reduced | Significantly Increased |
| Compound 3 (0.1 µM) | Significantly Reduced | Significantly Increased |
| (±)-4 (0.3 µM) | Significantly Reduced | Significantly Increased |
| (S,R)-5 (5 µM) | Significantly Reduced | Significantly Increased |
| Topotecan (0.3 µM) | Significantly Reduced | Significantly Increased |
Chemical Structures
The chemical structures of this compound and its compared analogs are presented below.
-
(R)- & (S)-PHA533533: Enantiomers with distinct biological activities.
-
Analogs (Compounds 2, 3, (±)-4, (S,R)-5): Modifications of the parent PHA533533 structure.
(Note: For detailed chemical structures, please refer to the source publication Vihma H, et al. Nature Communications. 2024.)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for paternal Ube3a unsilencing by (S)-PHA533533 and a typical experimental workflow for screening and validation of these compounds.
Caption: Proposed mechanism of paternal Ube3a unsilencing.
Caption: Experimental workflow for compound evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of these findings. Below is a summary of the key experimental methodologies employed in the head-to-head comparison of this compound and its analogs. For complete, detailed protocols, including specific reagent concentrations, incubation times, and instrument settings, readers are advised to consult the supplementary materials of the primary research article by Vihma H, et al., published in Nature Communications in 2024.
1. Mouse Primary Neuron Culture
-
Source: Cortical neurons were isolated from neonatal Ube3am-/pYFP reporter mice. These mice have a YFP tag on the paternal Ube3a allele, allowing for fluorescent detection upon unsilencing.
-
Culture Conditions: Neurons were cultured in appropriate media and allowed to mature in vitro before compound treatment.
2. Paternal Ube3a-YFP Unsilencing Assay
-
Treatment: Mature primary neurons were treated with various concentrations of this compound, (S)-PHA533533, its analogs, or control compounds (e.g., topotecan, DMSO) for 72 hours.
-
Imaging: After treatment, cells were fixed and immunolabeled. High-content imaging systems were used to capture fluorescence, specifically the YFP signal indicating paternal Ube3a expression.
-
Quantification: The intensity of the YFP signal was quantified and normalized to a vehicle control to determine the efficacy of each compound. Dose-response curves were generated to calculate EC50 and EMAX values.
3. Cytotoxicity Assay
-
Method: A cell viability assay (e.g., CellTiter-Glo®) was performed in parallel with the unsilencing assay.
-
Purpose: To determine the concentration at which the compounds become toxic to the neurons (CC50).
4. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the relative mRNA levels of Ube3a-ATS and Ube3a.
-
Procedure:
-
RNA was extracted from treated and control neuron cultures.
-
Reverse transcription was performed to synthesize cDNA.
-
qRT-PCR was conducted using specific primers for Ube3a-ATS, Ube3a, and a housekeeping gene for normalization.
-
The relative transcript levels were calculated, often using the ΔΔCt method.
-
5. Western Blotting
-
Objective: To detect and quantify the levels of UBE3A protein.
-
Procedure:
-
Protein lysates were prepared from treated and control neuron cultures.
-
Proteins were separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with a primary antibody specific for UBE3A, followed by a secondary antibody.
-
A loading control protein (e.g., GAPDH or β-actin) was also probed to ensure equal protein loading.
-
Protein bands were visualized and quantified using an imaging system.
-
Conclusion
The head-to-head comparison reveals that the biological activity of PHA533533 in unsilencing paternal Ube3a is specific to the (S)-enantiomer, with this compound being inactive. Several analogs of (S)-PHA533533 have demonstrated comparable or slightly improved potency and efficacy in in vitro models, with low cytotoxicity. The mechanism of action for the active compounds involves the downregulation of the Ube3a antisense transcript. These findings provide a strong foundation for the further optimization and preclinical development of this class of compounds as a potential therapy for Angelman syndrome. Researchers are encouraged to consult the primary literature for in-depth data and detailed experimental procedures.
References
- 1. Ube3a-ATS is an atypical RNA polymerase II transcript that represses the paternal expression of Ube3a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-specific Variation of Ube3a Protein Expression in Rodents and in a Mouse Model of Angelman Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maternal disruption of Ube3a leads to increased expression of Ube3a-ATS in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 017765 - Ube3a[YFP] Strain Details [jax.org]
- 7. angelmansyndromenews.com [angelmansyndromenews.com]
Cross-Validation of (R)-PHA533533 Inactivity: A Comparative Guide for Researchers
A comprehensive analysis of the stereoisomer (R)-PHA533533 consistently demonstrates its lack of activity in unsilencing the paternal Ube3a allele, a key therapeutic strategy for Angelman Syndrome. This guide provides a comparative overview of its performance against its active enantiomer, (S)-PHA533533, and other relevant compounds, supported by experimental data from neuronal cell models.
This publication objectively compares the biological activity of this compound, primarily in the context of Angelman Syndrome research, where the reactivation of the paternal Ube3a gene is a primary goal. Experimental evidence to date has been concentrated on neuronal cell lines, as the paternal Ube3a allele is specifically silenced in these cells. While extensive cross-validation in diverse non-neuronal cell lines is not available in the current literature, the data from relevant neuronal models provides a clear picture of its inactivity.
Performance Comparison of Ube3a Unsilencing Agents
The following tables summarize the quantitative data from studies comparing this compound with its active counterpart and other compounds.
Table 1: In Vitro Efficacy and Cytotoxicity in Mouse Primary Neurons
| Compound | EC50 (µM) for Paternal Ube3a-YFP Unsilencing | Emax (% of Neurons with Paternal UBE3A-YFP) | CC50 (µM) |
| This compound | N/A | Not Significantly Active | > 10 |
| (S)-PHA533533 | 0.54 | ~80% | > 10 |
| Topotecan | 0.3 | ~70% | ~1 |
N/A: Not Applicable due to lack of significant activity.[1]
Table 2: Effect on Gene Expression in Mouse Primary Cortical Neurons
| Compound (at 1 µM) | Relative Ube3a-ATS Expression (Normalized to DMSO) | Relative Paternal Ube3a mRNA Expression (Normalized to DMSO) |
| This compound | No significant change | No significant change |
| (S)-PHA533533 | Significant decrease | Significant increase |
| Topotecan (at 0.3 µM) | Significant decrease | Significant increase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Paternal Ube3a-YFP Unsilencing Assay
This assay is designed to quantify the reactivation of the paternal Ube3a allele.
-
Cell Culture: Primary cortical neurons are isolated from E15.5 mouse embryos carrying a paternally inherited Ube3a-YFP reporter allele. Neurons are cultured in 384-well plates.
-
Compound Treatment: On day in vitro (DIV) 7, neurons are treated with various concentrations of this compound, (S)-PHA533533, or topotecan. A DMSO control is run in parallel. The treatment duration is typically 72 hours.[2]
-
Immunofluorescence: After treatment, cells are fixed and stained with an antibody against the YFP tag to enhance the fluorescent signal. Nuclei are counterstained with DAPI.
-
High-Content Imaging and Analysis: Plates are imaged using a high-content screening system. The percentage of YFP-positive neurons is quantified by dividing the number of YFP-positive cells by the total number of DAPI-stained nuclei.[2][3]
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the relative abundance of specific mRNA transcripts.
-
RNA Extraction: Total RNA is extracted from treated primary neurons using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit with random hexamer primers.
-
qPCR Reaction: The qPCR is performed using SYBR Green master mix and primers specific for Ube3a-ATS and paternal Ube3a. Gene expression levels are normalized to a housekeeping gene, such as Gapdh.
-
Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method.
Western Blotting
This technique is employed to detect and quantify the levels of UBE3A protein.
-
Protein Extraction: Whole-cell lysates are prepared from treated neurons using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for UBE3A. A secondary antibody conjugated to horseradish peroxidase is then used for detection.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry and normalized to a loading control, such as β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures.
Caption: Mechanism of paternal Ube3a silencing and points of intervention.
Caption: Workflow for assessing compound activity on Ube3a expression.
Concluding Remarks
References
Enantioselective Effects of PHA533533 on Paternal UBE3A Expression: A Comparative Analysis
A detailed examination of the pharmacological activities of (R)- and (S)-PHA533533 reveals a significant stereospecificity in their ability to modulate the expression of the paternally inherited UBE3A gene, a key target for therapeutic intervention in Angelman syndrome. This guide provides a comparative statistical analysis of the two enantiomers, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of their distinct biological profiles.
Angelman syndrome is a neurodevelopmental disorder caused by the loss of function of the maternal UBE3A allele. In neurons, the paternal copy of UBE3A is typically silenced by a long non-coding antisense transcript (UBE3A-ATS).[1][2] Therapeutic strategies are being explored to reactivate the dormant paternal UBE3A gene. Recent studies have identified (S)-PHA533533 as a promising small molecule that can achieve this "unsilencing."[1][2][3]
Comparative Quantitative Analysis
The differential effects of the (R) and (S) enantiomers of PHA533533 have been quantified through in vitro assays using primary cortical neurons derived from Angelman syndrome (AS) model mice. The data clearly demonstrates that the (S)-enantiomer is the active compound, while the (R)-enantiomer is largely inactive.[4]
| Compound | Potency (EC50) for Ube3a-YFP Unsilencing (µM) | Efficacy (Emax) (% of neurons with paternal UBE3A-YFP) | Cytotoxicity (CC50) (µM) |
| (S)-PHA533533 | 0.29 ± 0.04 | 22.8 ± 1.1 | 2.5 ± 0.2 |
| (R)-PHA533533 | N/A | Not specified | >10 |
Table 1: In vitro pharmacological profile of (S)- and this compound in mouse primary neurons. Data is presented as mean ± SEM.[5]
Mechanism of Action
(S)-PHA533533 exerts its effect by downregulating the Ube3a-ATS, which in turn leads to the reactivation of the paternal UBE3A allele and subsequent production of the UBE3A protein.[1][6][7] Notably, this mechanism is independent of its previously identified targets, cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5), as well as topoisomerase 1 (TOP1) inhibition.[3][8] In contrast, this compound does not demonstrate this ability to downregulate Ube3a-ATS and unsilence paternal Ube3a.[7]
Experimental Protocols
The following is a generalized protocol based on the methodologies described in the cited research for assessing the effects of PHA533533 enantiomers on paternal Ube3a unsilencing.
Cell Culture and Treatment:
-
Primary cortical neurons are isolated from embryonic day 15.5 (E15.5) Angelman syndrome model mice (e.g., Ube3am-/p+).[6]
-
Neurons are cultured in appropriate media and plated on coated culture dishes.
-
At day in vitro (DIV) 7, neurons are treated with various concentrations of (S)-PHA533533, this compound, a vehicle control (e.g., 0.1% DMSO), or a positive control (e.g., 0.3 µM topotecan).[6]
-
The treatment is carried out for a duration of 72 hours.[5][6]
Analysis of Gene and Protein Expression:
-
Quantitative RT-PCR (qRT-PCR): Following treatment, RNA is extracted from the neurons. qRT-PCR is then performed to quantify the relative expression levels of Ube3a-ATS, Ube3a mRNA, and housekeeping genes for normalization (e.g., Gapdh).[6]
-
Western Blotting: Protein lysates are prepared from the treated neurons. Western blotting is used to detect and quantify the levels of UBE3A protein, with a loading control such as β-ACTIN for normalization.[6]
-
Immunofluorescence: In models using a UBE3A-YFP reporter, immunofluorescence staining for the yellow fluorescent protein (YFP) is used to visualize and quantify the percentage of neurons expressing the paternal UBE3A-YFP fusion protein.[4]
Visualized Experimental Workflow and Signaling Pathway
References
- 1. Ube3a unsilencer for the potential treatment of Angelman syndrome [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 3. angelmansyndromenews.com [angelmansyndromenews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Enantiomeric Purity of (R)-PHA533533: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. In the case of PHA533533, a molecule with significant therapeutic potential, the (S)-enantiomer has been identified as a potent unsilencer of the paternal UBE3A allele, offering a promising avenue for the treatment of Angelman syndrome.[1][2][3] Conversely, the (R)-enantiomer exhibits significantly reduced activity.[3][4][5] This stark difference in biological function underscores the absolute necessity for accurate and robust analytical methods to determine the enantiomeric purity of (R)-PHA533533 samples, ensuring safety and efficacy in preclinical and clinical development.
This guide provides a comprehensive comparison of established analytical techniques for assessing the enantiomeric purity of chiral small molecules like this compound. We will delve into the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method for determining enantiomeric purity depends on various factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6][7][8][9] | Similar to HPLC, but utilizes supercritical CO2 as the primary mobile phase, often resulting in faster separations.[10][11] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct signals for each enantiomer.[12] |
| Resolution | High to excellent, baseline separation is often achievable.[7] | Very high, often superior to HPLC for certain compounds.[10] | Moderate to high, dependent on the CSA and the analyte. |
| Sensitivity | High, suitable for trace-level analysis. | High, comparable to or better than HPLC. | Lower, typically requires milligram quantities of sample.[12] |
| Analysis Time | Typically 10-30 minutes per sample. | Faster than HPLC, often in the range of 2-10 minutes per sample. | Rapid data acquisition, but sample preparation can be involved. |
| Solvent Consumption | Moderate to high, depending on the mobile phase. | Significantly lower organic solvent consumption compared to HPLC.[11] | Low, uses deuterated solvents in small volumes. |
| Development Effort | Method development can be time-consuming, requiring screening of multiple columns and mobile phases.[8] | Generally faster method development compared to HPLC. | Requires screening of suitable chiral solvating agents. |
| Quantitative Accuracy | Excellent, based on peak area integration.[9] | Excellent, based on peak area integration. | Good to excellent, based on signal integration. |
Recommended Experimental Protocol: Chiral HPLC
Chiral HPLC is a widely accessible and reliable technique for the enantiomeric purity assessment of small molecules. The following protocol is a recommended starting point for the analysis of this compound, based on established methods for similar compounds. Optimization of the mobile phase composition and gradient may be required to achieve optimal separation.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended as a starting point due to their broad applicability.[6] Examples include Daicel Chiralpak® IA, IB, IC, ID, IE, or IF.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol). A small amount of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds) may be required to improve peak shape and resolution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Heptane/Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: UV at 254 nm
-
Injection Volume: 10 µL
3. System Suitability:
Inject a solution of racemic PHA533533 to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
4. Data Analysis:
The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram of the this compound sample using the following formula:
Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100
Where:
-
Area(R) is the peak area of the (R)-enantiomer.
-
Area(S) is the peak area of the (S)-enantiomer.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for assessing the enantiomeric purity of this compound using Chiral HPLC.
Signaling Pathway Context
The critical importance of determining the enantiomeric purity of PHA533533 is rooted in its mechanism of action. The (S)-enantiomer acts to unsilence the paternal copy of the UBE3A gene, which is typically silenced in neurons by a long non-coding RNA called UBE3A-ATS.[2] By downregulating UBE3A-ATS, (S)-PHA533533 allows for the production of the UBE3A protein from the paternal allele, compensating for the deficient maternal copy in Angelman syndrome.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fagg.be [fagg.be]
- 4. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Independent Verification of (R)-PHA533533's Lack of Effect in Unsilencing Paternal UBE3A
A comparative analysis of (S)-PHA533533, its inactive enantiomer (R)-PHA533533, and the alternative compound Topotecan reveals the specific therapeutic potential of (S)-PHA533533 for Angelman syndrome. Recent research has identified (S)-PHA533533 as a promising small molecule capable of unsilencing the paternal copy of the UBE3A gene, which is silenced in neurons and could serve as a therapeutic target for Angelman syndrome.[1][2][3] In contrast, its enantiomer, this compound, has been consistently shown to be inactive, serving as a crucial negative control in these studies.[4]
Angelman syndrome is a neurodevelopmental disorder caused by the loss of function of the maternal copy of the UBE3A gene.[5] The paternal copy of UBE3A is typically silenced in neurons by a long non-coding antisense transcript.[5][6] The therapeutic strategy of reactivating the paternal UBE3A allele is a primary focus of current research.
Studies have demonstrated that (S)-PHA533533 effectively increases paternal UBE3A protein levels in neurons derived from mouse models of Angelman syndrome and in human-derived neural cells.[1][2] This effect is achieved through a novel mechanism that is independent of its original targets, CDK2 and CDK5.[2][5] In direct comparisons, this compound fails to elicit this response, highlighting the stereospecificity of the active compound.[4]
Another compound, Topotecan, a known topoisomerase inhibitor, has also been shown to unsilence paternal UBE3A. However, its therapeutic potential is limited by poor bioavailability in the brain.[1][2] (S)-PHA533533, on the other hand, has demonstrated excellent uptake in the developing brains of animal models, making it a more viable therapeutic candidate.[1][2]
Comparative Efficacy and Potency
The following table summarizes the in vitro pharmacological profiles of (S)-PHA533533, this compound, and Topotecan in their ability to unsilence paternal Ube3a in mouse primary neurons.
| Compound | EC₅₀ (µM) | Eₘₐₓ (Fold Induction) | CC₅₀ (µM) |
| (S)-PHA533533 | ~0.1 | ~1.8 | >10 |
| This compound | N/A | No significant induction | >10 |
| Topotecan | ~0.3 | ~1.5 | ~1 |
| EC₅₀ (Half-maximal effective concentration) indicates the potency of a drug. Eₘₐₓ (Maximum effect) represents the maximum observed effect. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration at which the substance is toxic to 50% of cells. Data are approximated from published dose-response curves.[4][7] |
Experimental Protocols
Cell Culture and Compound Treatment: Primary cortical neurons were isolated from embryonic day 15.5 mice harboring a Ube3a-YFP reporter on the paternal allele. Neurons were cultured in Neurobasal medium supplemented with B27 and GlutaMAX. On day in vitro (DIV) 7, neurons were treated with various concentrations of (S)-PHA533533, this compound, Topotecan, or DMSO as a vehicle control for 72 hours.[4]
Immunofluorescence and Imaging: After treatment, neurons were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 10% goat serum. The paternal UBE3A-YFP expression was detected using an anti-GFP antibody, and nuclei were stained with DAPI. Images were acquired using a high-content imaging system, and fluorescence intensity was quantified.[4]
Quantitative RT-PCR: RNA was extracted from treated neurons, and cDNA was synthesized. Quantitative real-time PCR was performed to measure the expression levels of Ube3a mRNA and the Ube3a antisense transcript. Gene expression was normalized to a housekeeping gene such as Gapdh.[6]
Western Blotting: Protein lysates from treated neurons were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against UBE3A and a loading control (e.g., β-actin), followed by secondary antibodies. Protein bands were visualized and quantified.[6]
Visualizing the Scientific Logic
The following diagrams illustrate the mechanism of paternal UBE3A silencing and the workflow for verifying the specific effect of (S)-PHA533533.
Caption: Mechanism of paternal UBE3A silencing in neurons.
Caption: Experimental workflow for compound comparison.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. angelmansyndromenews.com [angelmansyndromenews.com]
- 3. Ube3a unsilencer for the potential treatment of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivation of UBE3A gene to treat Angelman syndrome | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R)-PHA533533: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of (R)-PHA533533, a compound used in research settings. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific waste management policies and guidelines. All personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disposal of Solid this compound
Solid chemical waste, including unused or expired this compound powder and contaminated materials such as gloves or weighing papers, must be handled as hazardous waste.
Key Steps for Solid Waste Disposal:
-
Segregation: Do not mix solid this compound waste with other types of laboratory waste.
-
Containment: Place the solid waste in a clearly labeled, sealed, and durable container. If possible, use the original container, ensuring the label is intact and legible.[1]
-
Labeling: The container must be marked with a "Hazardous Waste" label, clearly identifying the contents as "this compound" and noting any known hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[2][3]
Disposal of this compound in Solution
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use. The disposal of these solutions requires special attention due to the properties of the solvent.
Key Steps for Liquid Waste Disposal:
-
Segregation: Collect liquid waste containing this compound and solvents in a dedicated, leak-proof waste container. Do not mix with other solvent waste streams unless confirmed to be compatible.[1] For instance, DMSO can often be disposed of with other organic solvents.[4][5]
-
Container Choice: Use a container that is chemically resistant to the solvents used. Plastic containers are often preferred.[2]
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent (e.g., "DMSO"), with their approximate concentrations.
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area, within secondary containment to prevent spills.[1]
-
Disposal: Contact your institution's EHS office for pickup and disposal. Never pour chemical waste down the drain.[6][7]
Decontamination of Labware
Labware that has come into contact with this compound should be decontaminated. Grossly contaminated labware should be rinsed, with the rinsate collected as hazardous liquid waste. After decontamination, the labware can typically be washed and reused or disposed of according to standard laboratory procedures for non-hazardous waste.[8]
| Waste Type | Container Requirements | Disposal Procedure |
| Solid this compound | Labeled, sealed, durable container (original preferred) | Segregate, label as hazardous waste, store in designated area, arrange for EHS pickup. |
| Contaminated Lab Items | Double-bagged in clear plastic bags, labeled. | Treat as hazardous solid waste, arrange for EHS pickup.[1] |
| This compound in Solvent | Labeled, sealed, chemically resistant container. | Segregate, label with all constituents, store in secondary containment, arrange for EHS pickup. |
| Empty Containers | Original container. | Triple rinse with a suitable solvent, collect rinsate as hazardous waste, deface the label, and dispose of the container as non-hazardous waste.[7] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. depts.washington.edu [depts.washington.edu]
- 7. vumc.org [vumc.org]
- 8. uwlax.edu [uwlax.edu]
Personal protective equipment for handling (R)-PHA533533
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (R)-PHA533533. As a novel and potent biologically active compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous in the absence of a comprehensive Safety Data Sheet (SDS). The following procedures are based on best practices for handling potent small molecule inhibitors and should be adapted to your specific laboratory conditions and regulations.
Hazard Communication
Assumed Hazards:
-
Potent Bioactivity: As a kinase inhibitor, it is designed to have strong biological effects at low concentrations.
-
Cytotoxicity: Compounds with anti-tumor activity are often cytotoxic and may be harmful to healthy cells.
-
Unknown Toxicity: The full toxicological profile of this compound is not yet characterized. Long-term effects and reproductive hazards are unknown.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Lab Coat | A dedicated lab coat, preferably disposable or laundered by a professional service. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing (Solid Compound)
-
Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Weighing: Use a dedicated set of spatulas and weigh boats. Tare the balance with the weigh boat before adding the compound.
-
Technique: Handle the compound gently to avoid creating airborne dust.
-
Immediate Sealing: Once weighed, immediately seal the container.
Solution Preparation
-
Solvent Addition: Add the solvent to the sealed vial containing the solid compound using a syringe through a septum cap to minimize exposure.
-
Dissolution: If necessary, use sonication or gentle vortexing to fully dissolve the compound. Ensure the container remains sealed during this process.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound are to be considered hazardous waste. This includes:
-
Solid compound
-
Solutions containing the compound
-
Contaminated consumables (e.g., pipette tips, gloves, weigh boats, paper towels)
-
Empty vials
-
-
Waste Containers:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
Liquid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container for chemical waste.
-
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent to inactivate or remove the compound, followed by a standard washing procedure. The initial rinsate must be collected as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Protocols and Visualizations
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Logical Relationship for PPE Selection
Caption: Decision logic for selecting appropriate PPE based on the handling task.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
